5-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2/c8-6-3-5-1-2-9-7(5)10-4-6/h3-4H,1-2H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGZHLAUWIWLQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Synthetic Methodologies
Precursor Chemistry and Starting Materials
Utilization of 2,3-Pyridine Dicarboxylic Acid as a Core Precursor
While direct synthesis routes starting from 2,3-pyridinedicarboxylic acid to the specific target compound are not extensively detailed in the provided search results, this precursor is fundamentally suited for constructing the pyrrolo[2,3-b]pyridine skeleton. A plausible synthetic sequence would involve selective reduction of one carboxylic acid group to an alcohol, conversion of the alcohol to a leaving group (e.g., a halide), and subsequent reaction with an amine to form the pyrrole (B145914) ring. This pathway mirrors established methods for building heterocyclic systems from dicarboxylic acids.
Application of 3-Ethynyl-5-fluoropyridin-2-amine (B3030640) in Cyclization Pathways
The use of aminopyridines bearing an ortho-ethynyl group is a powerful strategy for the synthesis of the pyrrolo[2,3-b]pyridine core. Specifically, a precursor such as 3-ethynyl-5-fluoropyridin-2-amine can undergo intramolecular cyclization to form the desired 5-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold. This transformation is typically catalyzed by a transition metal, such as copper or palladium, and proceeds through the formation of a key C-N bond to close the five-membered pyrrole ring.
Role of 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile in Scaffold Construction
Research indicates that precursors like 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile are primarily utilized in the synthesis of different, though related, heterocyclic systems. This starting material is a key component in multi-component reactions to form pyrrolo[2,3-d]pyrimidines and other complex pyrrole derivatives. scielo.org.mxnih.govnih.gov For instance, it can react with arylglyoxals and barbituric acid derivatives in a one-pot, three-component synthesis to yield polyfunctionalized pyrrolo[2,3-d]pyrimidines. scielo.org.mx This highlights its utility in building pyrrole-fused pyrimidine (B1678525) rings rather than the pyrrolo[2,3-b]pyridine scaffold.
Employment of 5-Bromo-3-iodo-2-aminopyridine in Cross-Coupling Strategies
The di-halogenated precursor, 5-bromo-3-iodo-2-aminopyridine, is a versatile starting material for constructing the pyrrolo[2,3-b]pyridine skeleton through sequential cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds allows for selective functionalization. A typical strategy involves a Sonogashira coupling at the more reactive C-I position with a terminal alkyne, followed by an intramolecular cyclization (such as a Larock indole (B1671886) synthesis) to form the pyrrole ring. The remaining bromine at the 5-position can then be used for further diversification of the molecule via another cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction. nih.gov A method for synthesizing the key intermediate 2-amino-3-iodo-5-bromopyridine from 2-aminopyridine (B139424) has been developed, which involves bromination followed by iodination using potassium iodate (B108269) and potassium iodide. google.com
Established Synthetic Routes and Reaction Conditions
The assembly of the pyrrolo[2,3-b]pyridine core often involves multi-step sequences that build the fused ring system from simpler, functionalized monocyclic precursors.
Multi-Step Cyclization via Esterification, Reduction, and Chlorination
A common and adaptable route to pyrrolo[2,3-b]pyridines involves a series of standard organic transformations starting from substituted nicotinic acids or nitriles. researchgate.net A representative sequence can be outlined as follows:
Esterification: A substituted 2-aminonicotinonitrile can undergo reactions such as a Sandmeyer reaction to replace the amino group, followed by amination. researchgate.net
Cyclization: An intramolecular Thorpe-Ziegler reaction can then be employed to form a fused aminopyrrole intermediate. researchgate.net
Hydrolysis and Decarboxylation: Subsequent hydrolysis of the resulting functional groups can yield a pyrrolopyridinone. researchgate.net
Chlorination: Treatment of the pyrrolopyridinone with a chlorinating agent like phosphorus oxychloride (POCl₃) installs a chloro group, which serves as a versatile handle for subsequent nucleophilic substitution or cross-coupling reactions to introduce further diversity into the final molecule. nih.gov
This multi-step approach allows for the controlled construction of the heterocyclic core with various substitution patterns. The reaction conditions for these types of transformations are well-established in heterocyclic chemistry.
Intramolecular Cyclization Protocols
Intramolecular cyclization represents a direct approach to forming the fused pyrrolidine (B122466) ring of the 7-azaindoline core. A notable method involves a free-radical-mediated cyclization onto the pyridine (B92270) ring. This strategy provides an efficient route to a variety of nitrogen-containing rings fused to a pyridine nucleus. acs.org For instance, a xanthate-mediated radical addition-cyclization sequence has been successfully employed to generate 7-azaindolines in good yields from readily available 2-allylamino-6-chloropyridine precursors. acs.org This tin-free radical cyclization is advantageous as it utilizes non-toxic and easy-to-handle reagents. acs.org
Another powerful technique is the palladium-catalyzed domino cyclization/carbonylation, which allows for the construction of ester-functionalized azaindolines. nih.gov Furthermore, intramolecular amination reactions of appropriately substituted pyridones with hydrazines have been explored for the regioselective synthesis of related aza-heterocycles, highlighting the versatility of cyclization strategies. rsc.org
Cyclocondensation Reactions with Active Methylene (B1212753) Compounds
Cyclocondensation reactions provide another key avenue to the 7-azaindole (B17877) scaffold. The Chichibabin reaction, which involves the nucleophilic addition of an amide to a pyridine ring, is a classic example. A modified, one-pot Chichibabin-type cyclization has been described for the synthesis of 2-phenyl-7-azaindole starting from 2-fluoro-3-picoline and benzonitrile (B105546). nih.gov In this reaction, the 2-fluoro-3-picoline is first metalated with lithium diisopropylamide (LDA) to generate a nucleophilic benzyllithium (B8763671) species, which can be considered an active methylene compound. This intermediate then attacks the benzonitrile, and the resulting adduct undergoes a subsequent intramolecular cyclization to form the pyrrole ring fused to the pyridine core. nih.gov The reaction is complex, with several intermediates, but can provide the desired azaindole in high yield under optimized conditions. nih.gov
Annulation reactions using halovinyl-aldehydes as building blocks also represent a form of cyclocondensation for constructing heteroannulated compounds. uni-rostock.de
Palladium-Catalyzed Coupling Reactions for Structural Diversification
Once the core 5-fluoro-7-azaindoline scaffold is synthesized, palladium-catalyzed cross-coupling reactions are indispensable tools for its structural diversification. These reactions allow for the precise installation of a wide array of functional groups at various positions on the bicyclic ring system. For example, palladium-catalyzed direct C-7 acylation of indolines has been developed, offering a practical method for preparing acylated indoles after a subsequent oxidation step. nih.gov This strategy overcomes challenges associated with the selective functionalization of the benzenoid core. nih.gov The functionalization of the 7-azaindole system at position 5 is a particularly fundamental transformation used in the synthesis of various biologically active agents. epo.orggoogle.com
Sonogashira Coupling and Subsequent Ring Closure
The Sonogashira coupling reaction is a cornerstone in the synthesis of azaindoles. nih.govwikipedia.org The typical sequence involves the palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with a suitably substituted halopyridine, such as a 2-amino-3-iodopyridine (B10696) derivative. nih.govresearchgate.net This step forms a 3-alkynyl-2-aminopyridine intermediate.
The subsequent and crucial step is the ring closure to form the pyrrole moiety. This is generally an intramolecular cyclization rather than a reductive closure. The cyclization can be promoted under various conditions, including:
Copper-catalyzed cyclization: Catalytic amounts of copper(I) iodide (CuI) can facilitate the ring closure, often enhanced by microwave irradiation. nih.govmdpi.com
Acid-catalyzed cyclization: A range of acids, such as trifluoroacetic acid (TFA) often in the presence of trifluoroacetic anhydride (B1165640) (TFAA), can effectively promote the cyclization to yield the 7-azaindole nucleus. nih.govresearchgate.netmdpi.com
Base-mediated indolization: Strong bases can also be used to effect the final ring-closing step. organic-chemistry.org
This two-step sequence is highly versatile, allowing for the introduction of diverse substituents at the C2 position of the azaindole ring, depending on the alkyne used in the initial coupling. nih.gov
| Catalyst System | Base | Solvent | Conditions | Outcome | Reference |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT or 60 °C | Sonogashira Coupling | nih.gov |
| CuI | - | - | Microwave | Cyclization | nih.gov |
| Pd(PPh₃)₄ / CuI | Et₃N | - | - | Sonogashira Coupling | researchgate.net |
| TFA / TFAA | - | MeCN | Reflux | Acid-catalyzed cyclization | nih.govmdpi.com |
| Pd(OAc)₂ / dppb | Base | - | One-pot | Copper-free Sonogashira & Indolization | organic-chemistry.org |
Buchwald-Hartwig and Suzuki-Miyaura Cross-Coupling Approaches for Analog Synthesis
For the synthesis of diverse analogs of 5-fluoro-7-azaindoline, the Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions are among the most powerful and widely used methods in pharmaceutical and process chemistry. preprints.orgmdpi.comresearchgate.net
The Suzuki-Miyaura coupling facilitates the formation of carbon-carbon bonds, typically between a halide (or triflate) and a boronic acid or ester. This reaction is instrumental in attaching aryl or heteroaryl groups to the azaindole core. For instance, a 5-bromo-7-azaindole (B68098) derivative can be coupled with various (hetero)arylboronic acids to generate a library of 5-aryl-7-azaindoles. epo.orggoogle.com This approach has been used on a large scale in the synthesis of clinical candidates like the ATR inhibitor AZD6738. preprints.org
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds. This is particularly valuable for introducing a variety of amine substituents onto the azaindole scaffold, a common feature in many kinase inhibitors and other therapeutic agents. nih.gov The reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a suitable base. This method provides access to a vast array of N-substituted analogs that would be difficult to synthesize otherwise. researchgate.net
| Reaction Type | Coupling Partners | Catalyst/Ligand Example | Key Bond Formed | Application | Reference |
| Suzuki-Miyaura | Aryl Halide + Arylboronic Acid | Pd(dppf)Cl₂ | C-C | Synthesis of C-aryl/heteroaryl analogs | preprints.orgmdpi.com |
| Buchwald-Hartwig | Aryl Halide + Amine | Pd(OAc)₂ / BINAP | C-N | Synthesis of N-substituted analogs | researchgate.netnih.gov |
Catalytic Systems and Optimization of Reaction Parameters
Application of Sodium Hydride and P-Toluenesulfonamide in Cyclization
The choice of reagents and catalysts is critical for optimizing the synthesis of the 7-azaindole core. Strong bases like sodium hydride (NaH) are frequently used in classical indole syntheses, such as the Madelung reaction, to promote the final cyclization step. This involves the intramolecular condensation of an N-acylated o-toluidine (B26562) analog. In the context of azaindoles, NaH has been used to effect the cyclization of an N-formyl-2-amino-3,6-dimethylpyridine derivative to furnish the corresponding 6-methyl-7-azaindole.
**P-Toluenesulfonamide (TsNH₂) ** and its derivatives serve multiple roles in heterocyclic synthesis. While its direct application in combination with sodium hydride for the primary cyclization of 5-fluoro-7-azaindoline is not prominently detailed, it is widely used as a protecting group for the indole/indoline nitrogen. The tosyl group is robust but can be removed under specific conditions. It can also act as a nitrogen source in certain amination reactions. The strategic use of such reagents is a key aspect of optimizing reaction pathways, influencing yield, purity, and the scope of the synthetic method.
Role of Cyanoborohydride Sodium in Reduction Steps
Sodium cyanoborohydride (NaBH₃CN) is a selective reducing agent frequently utilized in the synthesis of azaindole derivatives. chemicalbook.comchemicalbook.com Its primary role is in the reductive amination process, where it is particularly effective for the reduction of iminium ions to amines. chemicalbook.comorganic-chemistry.org This step is crucial for converting intermediate imines, formed from carbonyl compounds and amines, into the corresponding saturated amine derivatives, such as the azaindoline ring system.
The selectivity of sodium cyanoborohydride is a key advantage. The rate of reduction for iminium ions is significantly faster than for ketones or aldehydes, which allows for one-pot reductive amination procedures where the reducing agent can be present with the carbonyl compound and the amine. chemicalbook.comorganic-chemistry.org Furthermore, NaBH₃CN is stable in mildly acidic conditions (pH 4-6), which are often necessary for the formation of the iminium ion intermediate. chemicalbook.comresearchgate.net This contrasts with stronger reducing agents like sodium borohydride (B1222165) (NaBH₄), which can be less selective and less stable under these conditions. chemicalbook.com While safer alternatives like sodium triacetoxyborohydride (B8407120) have been developed to avoid the potential liberation of toxic hydrogen cyanide (HCN) upon contact with strong acids, NaBH₃CN remains a valuable tool for its efficacy and selectivity in specific synthetic contexts. chemicalbook.comorganic-chemistry.orgresearchgate.net
Acid and Base Catalysis in Cyclocondensation Reactions
Both acid and base catalysis are fundamental in the cyclocondensation reactions that form the bicyclic 7-azaindole or 7-azaindoline core. The choice of catalyst dictates the reaction pathway and the final product.
Acid Catalysis: Acid-catalyzed cyclization is a common strategy for forming the 7-azaindole ring from appropriately substituted aminopyridines. For instance, the synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines can be effectively achieved using a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA). nih.gov This method promotes the intramolecular cyclization to yield the aromatic azaindole system. nih.govnih.gov A range of acids, including HCl, H₂SO₄, and acetic acid, have been utilized in similar cyclization reactions. nih.govorganic-chemistry.org
Base Catalysis: Strong, non-nucleophilic bases are instrumental in synthetic routes that proceed via deprotonation. The lithium diisopropylamide (LDA)-mediated condensation of 2-fluoro-3-picoline with benzonitrile is a classic example of a Chichibabin-type cyclization to form a 2-phenyl-7-azaindole. nih.gov In this reaction, LDA acts as a strong base to deprotonate the methyl group of the picoline, initiating the condensation cascade. nih.gov Similarly, lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) has been used to synthesize 7-azaindolines through a domino reaction involving 2-fluoro-3-methylpyridine (B30981) and aldehydes. nsf.gov The base facilitates the initial deprotonation and subsequent nucleophilic attack and intramolecular aromatic substitution (SₙAr) to furnish the azaindoline product. nsf.gov
Palladium-Based Catalysts (e.g., Pd(PPh₃)₄) for Regioselectivity
Palladium-based catalysts are indispensable for achieving regioselectivity in the synthesis and functionalization of the 5-fluoro-7-azaindole skeleton, primarily through cross-coupling reactions. These catalysts facilitate the formation of key carbon-carbon and carbon-nitrogen bonds with high precision.
One of the most utilized methods is the Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl halides. nih.govorganic-chemistry.org Catalytic systems such as PdCl₂(PPh₃)₂/CuI or Pd(PPh₃)₄/CuI are employed to couple a halo-aminopyridine with an alkyne, creating a precursor that can then be cyclized to the azaindole ring. nih.govorganic-chemistry.org This approach allows for the introduction of a wide variety of substituents at the 2-position of the azaindole core.
The Suzuki-Miyaura cross-coupling reaction is another powerful tool, used for creating C-C bonds between an aryl halide (e.g., 5-bromo-7-azaindole) and an arylboronic acid. nih.gov This reaction enables the regioselective introduction of aryl groups at specific positions, such as C-3 and C-5, on the azaindole nucleus. nih.gov By performing two successive Suzuki reactions with different boronic acids, unsymmetrical diarylated azaindoles can be prepared. nih.gov
Furthermore, palladium catalysts like [Pd(tBu₃P)₂] have been developed for the direct annulation of ortho-chloroaminopyridines with ketones, providing a mild and efficient route to polyfunctionalized azaindoles. organic-chemistry.org This method offers high regioselectivity and tolerates a broad range of functional groups. organic-chemistry.org
| Catalyst System | Reaction Type | Purpose | Reference |
| Pd(PPh₃)₄ / CuI | Sonogashira Coupling | Synthesis of 3-alkynyl-2-aminopyridine precursors for cyclization. | nih.gov |
| PdCl₂(PPh₃)₂ / CuI | Sonogashira Coupling | Coupling of 2-amino-3-iodopyridine with alkynes. | organic-chemistry.org |
| Not specified | Suzuki-Miyaura Coupling | Di-arylation at C-3 and C-5 positions. | nih.gov |
| [Pd(tBu₃P)₂] | Direct Annulation | Synthesis of azaindoles from chloroaminopyridines and ketones. | organic-chemistry.org |
Temperature and Solvent Effects on Reaction Outcomes
The outcome of synthetic reactions leading to 5-fluoro-7-azaindole derivatives is highly sensitive to temperature and the choice of solvent. These parameters can influence reaction rates, yields, and even the type of product formed.
Temperature: In base-mediated reactions, temperature control is critical. For the LDA-mediated synthesis of 2-phenyl-7-azaindole, maintaining the temperature at or below -40 °C is crucial to maximize yield and prevent side reactions. nih.gov Conversely, in some syntheses, elevated temperatures are required. The cyclization of 2-amino-3-(alkynyl)pyridines using potassium tert-butoxide is effectively carried out at 65 °C. organic-chemistry.org Microwave irradiation, which provides rapid and efficient heating, has also been shown to be more effective than classical heating for certain aza-Friedel-Crafts reactions, leading to higher yields of C-3 substituted azaindoles. nih.gov
Solvent: The solvent plays a multifaceted role, affecting solubility, reagent stability, and reaction pathways. Tetrahydrofuran (THF) is a common solvent for organolithium reactions, such as those involving LDA. nih.gov Dimethylformamide (DMF) is often used for palladium-catalyzed reactions like the Sonogashira coupling. nih.gov In some cases, solvent choice can be optimized for specific steps; for example, toluene (B28343) in the presence of 18-crown-6 (B118740) was found to be the ideal system for the cyclization of 2-amino-3-(alkynyl)pyridines. organic-chemistry.org Interestingly, some reactions can be performed under solvent-free conditions, which can offer environmental and practical advantages. nih.gov
| Reaction | Temperature | Solvent | Effect | Reference |
| LDA-mediated Chichibabin | ≤ -40 °C | THF | Maximizes yield, prevents side reactions. | nih.gov |
| LiN(SiMe₃)₂-mediated domino reaction | Not specified | Not specified | Decreasing temperature lowers yield. | nsf.gov |
| K-t-butoxide cyclization | 65 °C | Toluene | Excellent yields for 2-substituted 7-azaindoles. | organic-chemistry.org |
| aza-Friedel-Crafts | 80 °C (classical) or Microwave | Solvent-free | Microwave heating improves yield and reduces reaction time. | nih.gov |
Advanced Synthetic Strategies and Regioselective Control
Beyond the fundamental construction of the azaindole ring, advanced strategies are required for the precise installation of functional groups at specific positions. This regioselective control is paramount for developing derivatives with tailored properties.
Regioselective Introduction of Functional Groups
Achieving regioselective functionalization of the 5-fluoro-7-azaindole scaffold is a significant synthetic challenge due to the multiple reactive sites on the bicyclic system. Several sophisticated methods have been developed to direct substituents to desired positions.
The directed ortho metalation (DoM) strategy is a powerful technique for regioselective functionalization. scispace.com By installing a directed metalation group (DMG), typically a carbamoyl (B1232498) group, on the N-1 or N-7 nitrogen, it is possible to direct a strong base (like LDA) to deprotonate the adjacent carbon atom (C-2 or C-6, respectively). scispace.comworktribe.com Quenching the resulting lithiated species with an electrophile introduces a substituent at a specific site. worktribe.comnih.gov
Successive palladium-catalyzed cross-coupling reactions also provide excellent regiocontrol. nih.gov For example, starting with a di-halogenated azaindole, such as 3-iodo-5-bromo-7-azaindole, the different reactivity of the C-I and C-Br bonds can be exploited to perform sequential Suzuki or Stille couplings, introducing different groups at C-3 and C-5. nih.govgoogle.com More recently, iodine-catalyzed methods have been developed for the direct and regioselective C-3 chalcogenation (sulfenylation, selenylation) of NH-free 7-azaindoles. acs.org
Pyrrole Nitrogen Protection and Deprotection Strategies
The pyrrole nitrogen (N-1) of the 7-azaindole ring often requires protection to prevent unwanted side reactions and to direct reactivity to other parts of the molecule. The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its subsequent removal.
Commonly used protecting groups for the azaindole nitrogen include:
Sulfonyl groups: Benzenesulfonyl (Bs) and p-toluenesulfonyl (Ts) groups are robust and can be used to protect the nitrogen during reactions like iodination or cross-coupling. nih.gov Deprotection is typically achieved under basic conditions, for example, using a base to remove the tosyl group, although this step can sometimes result in low yields. nih.gov
Silyl (B83357) groups: Silyl groups, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, are also employed. nih.gov The choice of a silyl protecting group can be particularly advantageous; for instance, the use of a silyl group on the nitrogen allows for the rearomatization of 7-azaindolines using DDQ in quantitative yield, avoiding harsh heavy metal oxidants. google.com
Carbamate groups: The tert-butyloxycarbonyl (Boc) group is another widely used protecting group, particularly in syntheses involving peptide coupling or other sensitive transformations. nih.gov It is readily removed under acidic conditions, typically with trifluoroacetic acid (TFA). nih.gov
| Protecting Group | Abbreviation | Introduction Conditions | Deprotection Conditions | Reference |
| Benzenesulfonyl | Bs | Benzenesulfonyl chloride | Basic medium | nih.gov |
| p-Toluenesulfonyl | Ts | Tosyl chloride | Base | nih.gov |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl | Not specified | nih.gov |
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate | Trifluoroacetic Acid (TFA) | nih.gov |
Microwave-Assisted Synthesis Enhancements
Research into the synthesis of various azaindole isomers has shown that microwave conditions can be critical for success, particularly for more challenging substrates. thieme-connect.com The benefits include not only speed but also the potential to minimize side product formation and improve reproducibility. nih.gov Two prominent examples of microwave-enhanced methodologies for the 7-azaindole core are the intramolecular Hegedus-Mori-Heck reaction and an epoxide-opening-cyclization-dehydration sequence. researchgate.netorganic-chemistry.org
A notable advancement involves an iron-catalyzed cyclization of o-haloaromatic amines with terminal alkynes under microwave irradiation. nih.gov This method offers a more economical and environmentally friendly alternative to traditional palladium catalysts. nih.gov Optimization of this reaction showed that microwave heating at 130 °C for 60 minutes provided a 72% yield of the desired 7-azaindole product, a significant improvement over the 33% yield obtained under conventional thermal heating for the same duration. nih.gov
Another key strategy involves a flexible synthesis of 1,3- and 1,3,6-substituted 7-azaindoles where microwave heating dramatically accelerates the penultimate epoxide-opening-cyclization-dehydration sequence. organic-chemistry.orgacs.org This approach is valued for its robustness and compatibility with a wide range of functional groups. organic-chemistry.org The use of microwave irradiation at temperatures up to 200 °C can reduce reaction times for this critical step from several hours to just minutes, making the process highly efficient and suitable for parallel synthesis. organic-chemistry.orgorganic-chemistry.org
The intramolecular Hegedus-Mori-Heck reaction represents another pathway to the azaindole core that benefits significantly from microwave assistance. researchgate.netthieme-connect.com In this one-pot, two-step process, a haloaminopyridine reacts with a ketone to form an enamine, which then undergoes a palladium-catalyzed intramolecular cyclization. researchgate.net Microwave irradiation facilitates this cyclization, providing good to excellent yields of various 4-, 5-, 6-, and 7-azaindoles. thieme-connect.comthieme-connect.com This method is compatible with sensitive functional groups like bromines, ketones, and esters. thieme-connect.com The reaction conditions, particularly the need for a base, can vary depending on the specific substrates. For instance, while some enamines cyclize efficiently under microwave heating in the presence of only a palladium catalyst, others require a strong base to proceed. thieme-connect.com
The following tables summarize research findings from studies on analogous 7-azaindole syntheses, highlighting the enhancements provided by microwave irradiation.
Table 1: Comparison of Conventional vs. Microwave-Assisted Iron-Catalyzed Cyclization
This table illustrates the effect of microwave irradiation on the yield of a 7-azaindole derivative from an o-haloaromatic amine and a terminal alkyne.
| Method | Catalyst System | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Conventional Heating | Fe(acac)₃, CuI, KOtBu | 130 | 60 | 33 | nih.gov |
| Microwave Irradiation | Fe(acac)₃, CuI, KOtBu | 130 | 60 | 72 | nih.gov |
Table 2: Microwave-Assisted Intramolecular Heck Reaction for Azaindole Synthesis
This table presents the conditions and outcomes for the synthesis of various azaindole isomers via a microwave-assisted Hegedus-Mori-Heck reaction.
| Starting Haloaminopyridine | Product Azaindole Isomer | Reaction Time (min) | Temperature (°C) | Yield (%) | Reference |
| 3-Iodo-2-aminopyridine | 7-Azaindole | 20 | 160 | 97 | thieme-connect.com |
| 5-Bromo-3-amino-2-chloropyridine | 6-Bromo-7-azaindole | 20 | 160 | 81 | thieme-connect.com |
| 3-Amino-4-chloropyridine | 5-Azaindole | 40 | 160 | 45 | thieme-connect.com |
| 4-Amino-5-iodopyrimidine | 6-Azaindole (B1212597) | 20 | 160 | 92 | thieme-connect.com |
Table 3: Microwave-Accelerated Epoxide-Opening-Cyclization Sequence
This table shows the significant reduction in reaction time achieved by using microwave heating for the synthesis of 1,3-substituted 7-azaindoles.
| Starting Epoxide Reactivity | R² Group | Method | Temperature (°C) | Time | Yield (%) | Reference |
| High | Cl | Conventional | 100 | 2 hours | 81 | organic-chemistry.org |
| High | Cl | Microwave | 200 | 5 minutes | 81 | organic-chemistry.org |
| Low | H | Conventional | 140 | 16 hours | 60 | organic-chemistry.org |
| Low | H | Microwave | 200 | 90 minutes | 60 | organic-chemistry.org |
Structural Modifications and Derivatization Strategies
Synthesis of Substituted 5-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine Derivatives
The synthesis of substituted derivatives of the 5-fluoro-7-azaindoline core often involves sequential reactions to introduce functional groups at specific positions of the bicyclic system.
Introduction of Substituents at the 3-Position
A common and effective strategy for functionalizing the 3-position of the 7-azaindole (B17877) nucleus begins with electrophilic halogenation. Specifically, iodination at the C3 position using reagents like N-iodosuccinimide (NIS) creates a versatile intermediate. organic-chemistry.orgnsf.gov This halo-substituted compound can then readily participate in various cross-coupling reactions.
The Suzuki coupling reaction is frequently employed to introduce a wide array of aryl and aliphatic groups at this position. organic-chemistry.org For instance, starting from a 3-iodo-7-azaindole intermediate, various aryl boronic acids or pinacol (B44631) esters can be coupled to yield 3-aryl derivatives. organic-chemistry.org This method has been used to install diverse substituents, including benzonitrile (B105546) replacements such as amides, carboxylic acids, amines, and nitro groups, in efforts to modulate compound properties. organic-chemistry.org
Table 1: Examples of Substituents Introduced at the 3-Position via Suzuki Coupling This table is generated based on data from the text.
| Starting Material | Coupling Partner | Reagents & Conditions | Resulting Substituent |
|---|---|---|---|
| 3-Iodo-7-azaindole intermediate | Aryl boronic acid or pinacol ester | PdCl₂(dppf)·CH₂Cl₂, K₂CO₃, dioxane:water, 120 °C, microwave | Aryl group |
| 3-Iodo-7-azaindole intermediate | Amide-containing boronic acid | PdCl₂(dppf)·CH₂Cl₂, K₂CO₃, dioxane:water, 120 °C, microwave | Amide |
| 3-Iodo-7-azaindole intermediate | Carboxylic acid-containing boronic acid | PdCl₂(dppf)·CH₂Cl₂, K₂CO₃, dioxane:water, 120 °C, microwave | Carboxylic acid |
| 3-Iodo-7-azaindole intermediate | Amine-containing boronic acid | PdCl₂(dppf)·CH₂Cl₂, K₂CO₃, dioxane:water, 120 °C, microwave | Amine |
| 3-Iodo-7-azaindole intermediate | Nitrobenzene boronic acid | PdCl₂(dppf)·CH₂Cl₂, K₂CO₃, dioxane:water, 120 °C, microwave | Nitro |
Introduction of Substituents at the 5-Position
Functionalization at the 5-position is a critical transformation for creating many biologically active 7-azaindole derivatives. A key synthetic strategy involves the initial installation of a bromine atom at this position, creating a 5-bromo-7-azaindole (B68098) intermediate. organic-chemistry.orgrsc.org This intermediate serves as a linchpin for subsequent carbon-carbon bond-forming reactions.
The Suzuki reaction is a prominent method used to modify the 5-position. For example, 5-bromo-7-azaindole can be reacted with 1-methyl-4-pyrazoleboronic acid pinacol ester to install an N-methylpyrazole group at the 5-position. organic-chemistry.org Beyond halogen intermediates, other groups can be introduced. In one synthetic campaign, a trifluoromethyl group was introduced at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring to serve as a hydrogen bond acceptor. uni-rostock.dersc.org Other synthetic routes achieve 5-substitution through reactions with aldehydes, acyl chlorides, or carboxylic acids under various conditions. researchgate.net
N1-Substitution Patterns and Their Synthetic Routes
Modification of the pyrrole (B145914) nitrogen (N1) is a common strategy to protect the N-H group during synthesis or to explore structure-activity relationships. organic-chemistry.orgnsf.gov A variety of protecting groups can be installed at this position.
Commonly used N1-substituents include sulfonyl groups like tosyl (Ts) and benzenesulfonyl, or silyl (B83357) groups such as trimethylsilylethoxymethyl (SEM). organic-chemistry.orgnsf.govnih.gov The choice of protecting group can be critical, as their stability varies. For instance, a tosyl group has been reported to be unstable on some 7-azaindole scaffolds, leading to the selection of the more robust benzenesulfonyl group. nsf.gov The SEM group has also been employed, though its removal under certain conditions can be challenging and lead to the formation of side products. nih.gov The removal of these protecting groups is achieved by methods known in the art; for example, a benzenesulfonyl group can be cleaved using potassium hydroxide (B78521) in ethanol. rsc.org
Table 2: Common N1-Protecting Groups for 7-Azaindole Scaffolds This table is generated based on data from the text.
| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions | Reference |
|---|---|---|---|---|
| p-Toluenesulfonyl | Ts | Tosyl chloride, DMAP, TEA | Basic hydrolysis (e.g., NaOH) | organic-chemistry.org |
| Benzenesulfonyl | Bs | Benzenesulfonyl chloride | 4 N HCl or KOH in EtOH | nsf.govrsc.org |
| Trimethylsilylethoxymethyl | SEM | SEM-Cl | Acidic conditions (e.g., TFA, HCl) | nih.gov |
Multiple Substitutions at Various Positions
The synthesis of multiply substituted 7-azaindoles allows for extensive exploration of chemical space. A frequent pattern is the 3,5-disubstitution, which can be achieved through sequential cross-coupling reactions. organic-chemistry.orgwikipedia.org A typical route involves first a Suzuki coupling at the 5-position of a 5-bromo-7-azaindole, followed by halogenation at the 3-position (e.g., iodination with NIS), and finally a second Suzuki coupling to introduce a different substituent at the newly functionalized 3-position. organic-chemistry.org
Another strategy for 3,5-disubstitution starts with a pre-functionalized core, such as 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, which then undergoes reaction with various aldehydes to introduce diverse substituents at the 3-position. uni-rostock.de Other substitution patterns, like 2,4-disubstitution, have also been developed. One such route to a 2-aryl-4-amino derivative relied on a chemoselective Suzuki–Miyaura cross-coupling at the C2 position of a 2-iodo-4-chloro intermediate, followed by a Buchwald–Hartwig amination at the C4 position. nih.gov
Functional Group Interconversions and Transformations
Formylation and Subsequent Reactions
Formylation, the introduction of an aldehyde group (-CHO), is a valuable transformation for derivatizing the 7-azaindole core, as the resulting aldehyde is a versatile intermediate. researchgate.netresearchgate.net The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic systems, including 7-azaindoles, typically at the 3-position. organic-chemistry.orgwikipedia.orgijpcbs.com This reaction uses a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). organic-chemistry.orgwikipedia.org The resulting 3-formyl-7-azaindole can undergo further reactions, such as nucleophilic addition by Grignard reagents to yield secondary alcohols. researchgate.net
In addition to direct formylation of the core, aldehydes are used as reactants to build complexity. In one pathway, a 5-substituted 1H-pyrrolo[2,3-b]pyridine was reacted with various R-substituted aldehydes in the presence of potassium hydroxide. nih.gov This yielded intermediate compounds which were subsequently reduced using triethylsilane and trifluoroacetic acid to furnish the final products. nih.gov A novel one-pot method has also been developed for synthesizing 7-azaindolines through a domino reaction between 2-fluoro-3-methylpyridine (B30981) and various arylaldehydes, where the aldehyde is a key building block in the cyclization process. nsf.govrsc.org
Table 3: Compound Names Mentioned in the Article
| Compound Name | Other Names |
|---|---|
| This compound | 5-fluoro-7-azaindoline |
| 1H-pyrrolo[2,3-b]pyridine | 7-azaindole |
| N-iodosuccinimide | NIS |
| p-Toluenesulfonyl | Tosyl, Ts |
| Trimethylsilylethoxymethyl | SEM |
| N,N-dimethylformamide | DMF |
| Phosphorus oxychloride | POCl₃ |
| 5-bromo-7-azaindole | 5-Bromo-1H-pyrrolo[2,3-b]pyridine |
| 3-iodo-7-azaindole | 3-Iodo-1H-pyrrolo[2,3-b]pyridine |
| 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| 1-methyl-4-pyrazoleboronic acid pinacol ester | |
| 3-formyl-7-azaindole | 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde |
| Triethylsilane | |
| Trifluoroacetic acid | TFA |
| Benzenesulfonyl chloride |
Nucleophilic Addition and Oxidation Reactions
The electron-deficient nature of the pyridine (B92270) ring in the 7-azaindole scaffold makes it a target for nucleophilic attack, although it is generally less reactive than pyridinium (B92312) salts. The reactivity can be enhanced by N-oxidation of the pyridine nitrogen (N7). Treatment of 7-azaindole with an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) can form the corresponding N-oxide. researchgate.net This N-oxide activation makes the pyridine ring, particularly at the C4 and C6 positions, more susceptible to nucleophilic substitution and direct arylation reactions. researchgate.netnih.gov
The pyrrole ring, being electron-rich, is more susceptible to oxidation. researchgate.net While specific oxidation reactions on this compound are not extensively detailed in the provided context, the general reactivity of the 7-azaindole core suggests that oxidation would primarily target the pyrrole moiety, potentially leading to ring-opened products or the formation of oxindoles under specific conditions.
Nitration and Catalytic Reduction of Nitro Groups
Electrophilic substitution on the 1H-pyrrolo[2,3-b]pyridine scaffold predominantly occurs at the 3-position of the electron-rich pyrrole ring. rsc.org Standard nitrating conditions, such as using nitric acid, typically yield the 3-nitro derivative. researchgate.netrsc.org
However, functionalization of the pyridine ring can be achieved through alternative strategies. One method involves the initial reduction of 7-azaindole to 7-azaindoline. The resulting azaindoline behaves like a substituted 2-aminopyridine (B139424) and undergoes nitration at the 5-position of the pyridine ring. acs.org This reaction typically uses a mixture of fuming nitric acid and concentrated sulfuric acid. acs.org Subsequent dehydrogenation or oxidation of the 5-nitro-7-azaindoline can then regenerate the aromatic pyrrolopyridine core, yielding 5-nitro-7-azaindole. acs.org
The catalytic reduction of the nitro group to a primary amine is a standard transformation. This can be accomplished using various established methods, the choice of which depends on the presence of other functional groups in the molecule.
Table 1: Common Reagents for Catalytic Reduction of Nitro Groups
| Reagent System | Description | Potential Side Reactions |
|---|---|---|
| H₂/Pd/C | Catalytic hydrogenation with palladium on carbon is a highly efficient and common method for reducing both aliphatic and aromatic nitro groups. commonorganicchemistry.com | Can also reduce other functional groups like alkenes, alkynes, and can cause dehalogenation. commonorganicchemistry.com |
| Fe/Acid | Iron metal in the presence of an acid like acetic acid (AcOH) or ammonium (B1175870) chloride provides a milder method for reduction. commonorganicchemistry.com | Generally chemoselective for the nitro group in the presence of other reducible functionalities. |
| SnCl₂ | Tin(II) chloride is another mild reagent used for the chemoselective reduction of nitro groups, often in the presence of other sensitive groups. commonorganicchemistry.com | The reaction is typically performed in an acidic medium. |
| Raney Ni | Catalytic hydrogenation with Raney Nickel is effective and is often used when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com | It is a strong reducing agent that can affect other functional groups. |
Condensation Reactions with Amines and Acyl Chlorides
The 1H-pyrrolo[2,3-b]pyridine scaffold offers sites for condensation reactions. The pyrrole nitrogen is nucleophilic and can react with electrophiles like acyl chlorides. The reaction of a 1H-pyrrolo[2,3-b]pyridine with an acyl chloride, such as ethanoyl chloride, typically results in the formation of a 1-acyl derivative. rsc.org This acylation proceeds via a nucleophilic addition-elimination mechanism where the pyrrole nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride. chemguide.co.uklibretexts.org
Condensation reactions involving amines can be used to build more complex structures. For instance, cyclo-condensation reactions of substituted 2-amino-1H-pyrrole-3-carbonitriles with active methylene (B1212753) compounds like acetylacetone (B45752) or ethyl cyanoacetate (B8463686) can produce substituted 1H-pyrrolo[2,3-b]pyridines. researchgate.netajol.info This process involves the initial nucleophilic attack of the pyrrole amino group onto a nitrile or carbonyl group of the reacting partner, followed by intramolecular cyclization and dehydration to form the fused pyridine ring. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the direct formation of C-N bonds by reacting a halo-substituted 7-azaindole with an amine. researchgate.net
Exploration of Fused Heterocyclic Analogs
The biological and chemical properties of the pyrrolopyridine scaffold can be significantly altered by rearranging the nitrogen atoms within the bicyclic system or by replacing the pyridine ring with other heterocyclic systems.
Pyrrolo[3,2-b]pyridine and Pyrrolo[3,4-b]pyridine Structures
Pyrrolopyridines exist in several isomeric forms, including pyrrolo[3,2-b]pyridine (1,5-diazaindene or 4-azaindole) and pyrrolo[3,4-b]pyridine. nih.gov
Pyrrolo[3,2-b]pyridine (4-Azaindole): In this isomer, the pyridine nitrogen is at position 4. This arrangement alters the electronic distribution and steric environment compared to the 7-azaindole scaffold. The synthesis can be achieved through various routes, including the cyclization of appropriately substituted picoline derivatives.
Pyrrolo[3,4-b]pyridine: This isomer features the pyridine nitrogen at position 2 and the pyrrole nitrogen at position 6. The synthesis of substituted versions, such as pyrrolo[3,4-b]pyridin-5-ones, has been accomplished through multi-component reactions like the Ugi-Zhu reaction followed by a cascade sequence involving an aza-Diels-Alder cycloaddition. mdpi.com
The position of the pyridine nitrogen atom significantly influences the molecule's dipole moment, hydrogen bonding capabilities, and interaction with biological targets.
Comparison with Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are close structural analogs of pyrrolopyridines, where the pyrrole ring is replaced by a pyrazole (B372694) ring. This introduces an additional nitrogen atom into the five-membered ring. Both scaffolds are considered "privileged structures" in medicinal chemistry and are often explored in drug discovery programs. acs.orgnih.gov
Table 2: Comparison of Pyrrolo[2,3-b]pyridine and Pyrazolo[3,4-b]pyridine Scaffolds
| Feature | Pyrrolo[2,3-b]pyridine (7-Azaindole) | Pyrazolo[3,4-b]pyridine |
|---|---|---|
| Five-membered Ring | Pyrrole | Pyrazole |
| Nitrogen Atoms | Two (one in each ring) | Three (one in pyridine, two in pyrazole) |
| H-Bonding (Pyrrole/Pyrazole) | One N-H donor in the pyrrole ring. | One N-H donor and one pyridine-like nitrogen acceptor in the pyrazole ring. |
| Electronic Nature | The pyrrole ring is electron-rich. | The pyrazole ring is more electron-deficient than pyrrole due to the second nitrogen. |
| Reactivity | Prone to electrophilic substitution at C3. rsc.org | Reactivity is more complex; the pyrazole ring is generally less reactive towards electrophiles than pyrrole. |
| Biological Role | Core of kinase inhibitors (e.g., Vemurafenib, Pexidartinib). nih.gov | Used as kinase inhibitors, anti-inflammatory agents, and nervous system agents. acs.orgnih.gov |
Analogs with Different Ring Systems (e.g., 5H-Pyrrolo[2,3-b]pyrazine)
Replacing the pyridine ring of 7-azaindole with a pyrazine (B50134) ring gives rise to 5H-pyrrolo[2,3-b]pyrazine (4,7-diazaindole). This scaffold introduces a second nitrogen atom into the six-membered ring at the position corresponding to C5 in the parent pyrrolopyridine. This change significantly impacts the molecule's electronic properties and hydrogen-bonding pattern.
The 5H-pyrrolo[2,3-b]pyrazine core has emerged as a valuable scaffold in drug discovery, particularly for the development of kinase inhibitors. nih.govnih.govresearchgate.net Research has shown that replacing a pyrazolopyridine scaffold with 5H-pyrrolo[2,3-b]pyrazine can enhance binding activity against certain kinases, such as Fibroblast Growth Factor Receptor (FGFR). nih.gov Its utility has been demonstrated in the rational design of potent and selective inhibitors for various kinases, highlighting its importance as a pharmacophore. nih.govresearchgate.net
Thieno[2,3-b]pyridine (B153569) Derivatives as Bioisosteric Replacements
Bioisosterism is a cornerstone of medicinal chemistry, involving the substitution of a molecule's fragments with other groups that possess similar physical or chemical properties to create a novel compound with improved pharmacological or pharmacokinetic profiles. The thieno[2,3-b]pyridine core is a well-recognized bioisostere of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus. This strategic replacement of the pyrrole's benzene (B151609) ring with a thiophene (B33073) ring can subtly alter the electronic and steric characteristics of the molecule, potentially leading to beneficial changes in biological activity, selectivity, and metabolic stability.
Several key parameters are considered when making a bioisosteric replacement, including hydrophobicity, aqueous solubility, molecular size and volume, electronic distribution, and chemical reactivity, all of which can influence the compound's interaction with biological targets. silae.it The replacement of an indole (B1671886) nucleus with a thienopyrrole, for instance, has been shown to significantly alter receptor binding profiles. In one study, thienopyrrole analogues of N,N-dimethyltryptamine demonstrated lower affinity for 5-HT2 receptors but significantly greater affinity for the 5-HT1A receptor compared to the original indole compound. nih.gov This highlights how such a modification can fine-tune a compound's target engagement. nih.gov
Research into thieno[2,3-b]pyridine derivatives has revealed potent anticancer activity, a therapeutic area where 7-azaindole scaffolds are also prominent. nih.govresearchgate.net This suggests that the thieno[2,3-b]pyridine core can effectively mimic the 7-azaindole structure to maintain or enhance desired biological effects. Studies have demonstrated that specific derivatives exhibit significant growth inhibition against a variety of cancer cell lines. nih.govrsc.org For example, certain 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides have shown impressive antiproliferative activity, with GI50 values (the concentration required to inhibit cell growth by 50%) in the low nanomolar range. nih.gov
Table 1: Antiproliferative Activity of Selected Thieno[2,3-b]pyridine Derivatives
| Compound | Derivative Class | Cancer Cell Line | GI50 Value | Source |
| 17d | 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamide | MDA-MD-435 (Melanoma) | 23 nM | nih.gov |
| 17d | 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamide | MDA-MB-468 (Breast Cancer) | 46 nM | nih.gov |
| Derivative 1 | Phenyl-substituted thieno[2,3-b]pyridine | Various (Melanoma, Breast, Lung, CNS, Leukemia) | 20–40 nM | rsc.org |
| Derivative 16 | α-Naphthyl-substituted thieno[2,3-b]pyridine | Various (Melanoma, Breast, Lung, CNS, Leukemia) | 60–240 nM | rsc.org |
Generation of Physiologically Functional Derivatives
Creating derivatives of a core scaffold is a primary strategy for transforming a chemical entity into a functional therapeutic agent. For the this compound structure, the generation of ester and amide derivatives represents a viable path toward developing molecules with enhanced physiological properties.
Ester and Amide Derivatives
The conversion of functional groups, such as carboxylic acids, into esters and amides is a common and effective method in medicinal chemistry. This strategy can modulate a compound's polarity, lipophilicity, and ability to form hydrogen bonds, which in turn affects its solubility, permeability, and interaction with biological targets.
A compelling example of this strategy's success is seen with the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, which features an indole core structurally related to the pyrrolo[2,3-b]pyridine scaffold. nih.gov Researchers found that converting indomethacin's carboxylic acid moiety into various ester and amide derivatives resulted in a new class of potent and highly selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov The parent drug, indomethacin, is non-selective, inhibiting both COX-1 and COX-2, with COX-1 inhibition being linked to gastrointestinal side effects. The amide derivatives, in particular, were found to be slow, tight-binding inhibitors of the COX-2 enzyme. nih.gov This demonstrates how derivatization can dramatically and beneficially alter the pharmacological profile of a parent compound. nih.gov
This approach is broadly applicable. Studies on other heterocyclic systems have shown that amide derivatives can possess potent analgesic and anti-inflammatory activities, in some cases exceeding the potency of reference drugs like aspirin (B1665792) and indomethacin. nih.gov These findings underscore the value of creating ester and amide versions of a lead compound to enhance its therapeutic potential. nih.govnih.gov
Table 2: Impact of Derivatization on Cyclooxygenase (COX) Inhibition (Indomethacin Example)
| Compound | Derivative Type | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) | Source |
| Indomethacin | Carboxylic Acid (Parent) | 0.09 | 0.56 | 0.16 | nih.gov |
| Indomethacin Methyl Ester | Ester | >100 | 1.8 | >55 | nih.gov |
| N-benzyl-indomethacinamide | Amide | >100 | 0.45 | >222 | nih.gov |
| N-(4-bromobenzyl)-indomethacinamide | Amide | 35 | 0.08 | 438 | nih.gov |
Prodrug Design Considerations
The ester and amide derivatives discussed previously are often examples of prodrugs. A prodrug is a biologically inactive or less active compound that is metabolized in the body (in vivo) to produce the active parent drug. slideshare.net The primary goal of prodrug design is to overcome undesirable properties of the parent drug, thereby improving its clinical effectiveness. slideshare.net
Key objectives of prodrug design include:
Improving Physicochemical Properties: A primary aim is to enhance a drug's solubility and permeability. nih.gov For instance, highly polar drugs with poor membrane permeability can be masked with lipophilic groups (e.g., by forming an ester) to facilitate absorption. It is estimated that nearly half of all marketed prodrugs are esters, which are designed to enhance lipophilicity and are readily cleaved by ubiquitous esterase enzymes in the body. ijpcbs.com
Enhancing Pharmacokinetic Properties: Prodrugs can be designed to improve oral bioavailability by protecting the drug from first-pass metabolism in the liver. researchgate.net They can also extend the duration of action, reducing the frequency of administration and improving patient compliance. researchgate.net
Site-Specific Delivery: A more advanced goal is to design prodrugs that are activated only at the target site, thereby increasing efficacy and reducing off-target toxicity. nih.govresearchgate.net This can be achieved by creating linkages that are cleaved by enzymes that are overexpressed in target tissues, such as tumors. nih.gov
Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 5-fluoro-1H-pyrrolo[2,3-b]pyridine, a ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the pyrrole (B145914) and pyridine (B92270) rings. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would reveal the connectivity of the hydrogen atoms. The fluorine atom at the C5 position would further influence the spectrum, causing splitting of adjacent proton signals. However, specific, publicly available experimental data detailing the precise chemical shifts and coupling constants for each proton in the unsubstituted molecule could not be identified in the searched literature.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| H1 (N-H) | Broad Singlet | N/A | Data not available |
| H2 | Triplet or Doublet of doublets | Data not available | Data not available |
| H3 | Triplet or Doublet of doublets | Data not available | Data not available |
| H4 | Doublet (Coupling with F) | Data not available | Data not available |
| H6 | Doublet (Coupling with F) | Data not available | Data not available |
Carbon-13 (¹³C) NMR spectroscopy identifies the different carbon atoms in a molecule. The spectrum for 5-fluoro-1H-pyrrolo[2,3-b]pyridine would display seven distinct signals, one for each carbon atom. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment. The carbon atom bonded directly to the fluorine (C5) would exhibit a large coupling constant (¹JCF), appearing as a doublet in the proton-decoupled spectrum. Other nearby carbons (C4, C6, C7a) would show smaller C-F coupling constants. Detailed experimental ¹³C NMR data, including specific chemical shifts and C-F coupling constants, were not available in the reviewed sources.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C2 | Data not available |
| C3 | Data not available |
| C3a | Data not available |
| C4 | Data not available |
| C5 | Data not available |
| C6 | Data not available |
| C7a | Data not available |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
In EIMS, high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with numerous fragment ion peaks. For 5-fluoro-1H-pyrrolo[2,3-b]pyridine, the molecular ion peak would be expected at an m/z (mass-to-charge ratio) of 136. While this technique would be suitable for analyzing the compound, specific EIMS fragmentation data and relative abundances for this molecule were not found in the available literature.
ESI-MS is a soft ionization technique that typically results in the formation of a protonated molecular ion, [M+H]⁺. This technique is useful for confirming the molecular weight of the compound with minimal fragmentation. For 5-fluoro-1H-pyrrolo[2,3-b]pyridine, the expected pseudomolecular ion would appear at an m/z of 137. Specific experimental reports detailing the ESI-MS analysis of this compound were not located.
HRMS-ESI provides a highly accurate measurement of a compound's mass, which allows for the determination of its elemental formula. By comparing the experimentally measured exact mass of the [M+H]⁺ ion to the calculated mass, the molecular formula can be unequivocally confirmed. The calculated exact mass for the [M+H]⁺ ion of C₇H₅FN₂ is 137.0518. Published HRMS-ESI data confirming this exact mass for 5-fluoro-1H-pyrrolo[2,3-b]pyridine could not be retrieved from the searched sources.
| Technique | Expected Ion | Expected m/z | Experimental Data |
|---|---|---|---|
| EIMS | [M]⁺ | 136 | Data not available |
| ESI-MS | [M+H]⁺ | 137 | Data not available |
| HRMS-ESI | [M+H]⁺ | Calculated: 137.0518 | Data not available |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. While a specific experimental spectrum for 5-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine is not publicly available, the expected characteristic absorption bands can be predicted based on its structural components and data from analogous 7-azaindole (B17877) derivatives. acs.orgrsc.orgmdpi.com
Key functional groups and their expected IR absorption regions include:
N-H Stretching: The pyrrole moiety contains a secondary amine (N-H) group. This bond typically exhibits a stretching vibration in the range of 3100-3500 cm⁻¹. In the gas-phase IR spectrum of the parent compound, 7-azaindole, this vibration is clearly assigned. rsc.org For 7-azaindole derivatives that form intermolecular hydrogen bonds in the solid state, this band can be broad. mdpi.com
Aromatic C-H Stretching: The molecule features C-H bonds on both the pyridine and pyrrole rings. These aromatic C-H stretching vibrations are expected to appear in the region of 3000–3150 cm⁻¹. pw.edu.pl
C=C and C=N Stretching: The vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic ring system are characteristic and typically produce a series of sharp bands in the 1400–1650 cm⁻¹ region. pw.edu.pl
C-F Stretching: The presence of a fluorine atom attached to the pyridine ring introduces a carbon-fluorine bond. The C-F stretching vibration is expected to produce a strong absorption band in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
The precise positions of these bands can provide insight into the electronic environment of the functional groups and the intermolecular interactions, such as hydrogen bonding, within the sample.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Pyrrole) | Stretch | 3100 - 3500 |
| C-H (Aromatic) | Stretch | 3000 - 3150 |
| C=C / C=N (Ring) | Stretch | 1400 - 1650 |
| C-F | Stretch | 1000 - 1400 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. It determines the mass percentage of each element within a sample. For this compound, with the molecular formula C₇H₅FN₂, the theoretical elemental composition can be calculated from its molecular weight (136.13 g/mol ). chemexper.com
The results of an experimental elemental analysis are typically considered acceptable if they fall within ±0.4% of the calculated theoretical values, confirming the compound's purity and correct elemental makeup. nih.gov
| Element | Symbol | Atomic Weight | Number of Atoms | Theoretical Mass Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 7 | 61.77% |
| Hydrogen | H | 1.008 | 5 | 3.70% |
| Fluorine | F | 18.998 | 1 | 13.96% |
| Nitrogen | N | 14.007 | 2 | 20.58% |
X-ray Crystallography for Solid-State Structural Analysis (Applicable to Analogs)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not reported, valuable structural insights can be drawn from the analysis of its close analogs, such as 5-bromo-1H-pyrrolo[2,3-b]pyridine. researchgate.netnih.gov
The single-crystal X-ray diffraction analysis of 5-bromo-1H-pyrrolo[2,3-b]pyridine reveals critical structural features that are expected to be conserved in the fluoro-substituted counterpart. researchgate.net The study shows that the fused six-membered pyridine and five-membered pyrrole rings form an essentially planar azaindole skeleton. researchgate.netnih.gov
A key feature of the crystal structure is the intermolecular hydrogen bonding. In the crystal lattice of the bromo-analog, molecules are connected by pairs of N—H···N hydrogen bonds, linking the N-H of the pyrrole ring of one molecule to the pyridine nitrogen (N7) of an adjacent molecule. This interaction results in the formation of centrosymmetric dimers, which then arrange into a larger supramolecular array. researchgate.net This hydrogen bonding motif is a characteristic feature of 7-azaindole and its derivatives.
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₅BrN₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.9082 (4) |
| b (Å) | 13.3632 (6) |
| c (Å) | 5.8330 (3) |
| β (°) | 103.403 (5) |
| Volume (ų) | 675.47 (6) |
| Key Feature | Formation of inversion dimers via N—H···N hydrogen bonds |
Compound Index
| Compound Name |
|---|
| This compound |
| 7-azaindole |
| 5-bromo-1H-pyrrolo[2,3-b]pyridine |
Computational and Theoretical Chemistry Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique extensively used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of the 7-azaindole (B17877) scaffold, this method provides critical insights into their potential as inhibitors of various biological targets, particularly protein kinases.
Molecular docking simulations for compounds built upon the 7-azaindole and the saturated 7-azaindoline framework are instrumental in predicting how they fit into the binding sites of target proteins. The 7-azaindole nucleus is recognized as an excellent "hinge binder," capable of forming crucial hydrogen bonds with the backbone of the hinge region in many protein kinases. nih.gov
For instance, in studies of fibroblast growth factor receptor (FGFR) inhibitors, the 1H-pyrrolo[2,3-b]pyridine core consistently forms two hydrogen bonds with the hinge region. nih.gov Docking studies on novel 7-azaindole derivatives have also been used to predict their binding efficacy within the adenosine-binding pocket of the DDX3 helicase, with calculated docking scores indicating favorable interactions. nih.gov In one such study, a derivative achieved a docking score of -7.99 kcal/mol, suggesting a strong binding affinity. nih.gov Similarly, docking simulations of 7-azaindole derivatives against the SARS-CoV-2 spike protein-hACE2 interface have been employed to identify optimal conformational binding modes and guide the design of potent viral entry inhibitors. nih.gov
While specific affinity values for 5-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine are not extensively documented, the principles derived from its analogs suggest that the 5-fluoro substituent can significantly modulate binding affinity. The fluorine atom can alter the electronic distribution of the ring system and participate in favorable orthogonal multipolar interactions with protein residues, potentially enhancing binding affinity and selectivity.
| Compound Scaffold | Target Protein | Key Interaction Site | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| 7-Azaindole Derivative (7-AID) | DDX3 Helicase | Adenosine-binding pocket | -7.99 | nih.gov |
| 7-Azaindole Derivative (4d) | 14α-demethylase lanosterol (B1674476) enzyme | Dynamic DNA site | -8.81 | rsc.org |
| 7-Azaindole Derivative (4f) | 14α-demethylase lanosterol enzyme | Dynamic DNA site | -8.76 | rsc.org |
| 7-Azaindole Derivative (4n) | 14α-demethylase lanosterol enzyme | Dynamic DNA site | -8.79 | rsc.org |
The 7-azaindole scaffold is prized for its ability to mimic the purine (B94841) core of ATP, forming bidentate hydrogen bonds with the hinge region of kinases. researchgate.net The pyridine (B92270) nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole (B145914) N-H group (N1) serves as a hydrogen bond donor. This interaction pattern is a cornerstone of the binding mode for many kinase inhibitors.
Beyond hydrogen bonds, π-π stacking interactions are also significant. In the FGFR1 complex, a dimethoxyphenyl group attached to the pyrrolopyridine core was observed to form an essential π-π interaction with a phenylalanine residue (F489). nih.gov For the 5-fluoro-7-azaindoline scaffold, the aromaticity of the pyridine ring is retained, allowing it to participate in such stabilizing interactions with aromatic residues in a binding pocket.
Structure-Based Drug Design Approaches
Structure-based drug design (SBDD) leverages the three-dimensional structural information of the target protein to design ligands with high affinity and selectivity. The this compound scaffold is an attractive starting point for such design strategies.
Scaffold hopping involves replacing a central molecular core with a structurally different but functionally similar moiety to explore new chemical space and improve properties like potency, selectivity, or ADME (absorption, distribution, metabolism, and excretion) profiles. The 7-azaindole framework is often considered a valuable scaffold in these endeavors due to its favorable kinase binding properties. nih.govnih.gov
In a notable example, researchers designed novel inhibitors for Colony-Stimulating Factor 1 Receptor (CSF1R) by employing a molecular hybridization and scaffold hopping approach. mdpi.com They merged structural features from the commercial drug Pexidartinib, which contains a pyrrolopyridine core, with a pyrrolo[2,3-d]pyrimidine nucleus. mdpi.com This strategy highlights the interchangeability of related heterocyclic scaffolds in drug design. The 5-fluoro-7-azaindoline scaffold could similarly be used as a replacement for other hinge-binding motifs in an effort to discover novel inhibitors with improved pharmacological profiles.
The rational design of derivatives based on a known scaffold is a cornerstone of medicinal chemistry. The 5-fluoro-7-azaindole framework has been explicitly used as a starting point for the design of potent enzyme inhibitors.
For example, in the development of inhibitors for Cell division cycle 7 (Cdc7) kinase, a program started with 5-fluoro-7-azaindole. mdpi.com Through a series of synthetic modifications guided by structural insights, a library of derivatives was created, leading to the identification of a nanomolar inhibitor with high selectivity. mdpi.com Another strategy to circumvent metabolism by aldehyde oxidase (AO), which can occur at the 2-position of the 7-azaindole ring, involved introducing a nitrogen at that position, effectively transforming the scaffold into a 7-azaindazole. nih.gov This rational modification, starting from a 5-fluoro-7-azaindazole, aimed to block a metabolic liability while retaining desired activity. nih.gov These examples underscore how the 5-fluoro-7-azaindole/azaindoline scaffold can be systematically and rationally modified to enhance biological activity and drug-like properties.
| Starting Scaffold | Design Strategy | Target | Outcome | Reference |
|---|---|---|---|---|
| 5-Fluoro-7-azaindole | Rational Design | Cdc7 Kinase | Identified nanomolar inhibitor with high selectivity. | mdpi.com |
| Pyrrolo[2,3-d]pyrimidine | Scaffold Hopping / Hybridization | CSF1R Kinase | Developed potent inhibitors by merging with Pexidartinib features. | mdpi.com |
| 7-Azaindole | Rational Design to block metabolism | Influenza Virus (via AO) | Designed 7-azaindazole analogs to circumvent AO metabolism. | nih.gov |
| 7-Azaindole | Structure-based Design | c-Met Kinase | Developed potent urea-based inhibitors. | mdpi.com |
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules. These methods can calculate parameters like molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distributions, which are crucial for understanding a molecule's reactivity and interaction capabilities.
For fluorinated heterocyclic compounds, quantum chemical studies can elucidate the impact of the highly electronegative fluorine atom on the molecule's electronic structure. emerginginvestigators.org Studies on fluorinated pyridines, for example, have used computational models to correlate properties like the partial charge on atoms with experimentally observed lipophilicity (logD). nih.gov
Tautomeric Stability Investigations
The tautomeric stability of the 7-azaindole scaffold, the core of this compound, has been a focus of theoretical investigations. While specific AM1 calculations for the 5-fluoro derivative are not extensively documented in readily available literature, studies on the parent 7-azaindole and its derivatives using various quantum mechanical methods provide a strong basis for understanding its tautomeric equilibrium.
Theoretical studies have explored the excited-state tautomerization of 7-azaindole, often involving double proton transfer, particularly in the presence of solvents like methanol (B129727). nih.gov These investigations utilize methods such as complete active space self-consistent field (CASSCF) theory with second-order multireference perturbation theory (MRPT2) to accurately model the electronic structures and energies of the different tautomeric forms. nih.gov For instance, the excited-state double proton transfer in a 7-azaindole-methanol complex is proposed to occur through a concerted but asynchronous mechanism. nih.gov
Computational approaches like DFT/TDDFT have been employed to study the vertical transitions and dipole moments of 7-azaindole tautomers and their water clusters. researchgate.net Such studies indicate that the 1H tautomer is the more stable form in the ground state. researchgate.net The relative stability of normal and tautomeric forms in the excited states of 7-azaindole complexes has been analyzed, showing that the tautomeric configuration can be significantly more stable. nih.govacs.org The energy barrier for this transformation is influenced by the nature of the hydrogen bonds in the complex. nih.govacs.org
The role of hydroxylic solvents in catalyzing the excited-state tautomerization has been investigated through computer simulations, suggesting that the reaction rates are primarily controlled by the fraction of solute molecules that are "correctly" solvated to facilitate proton transfer. capes.gov.br Theoretical studies on the excited-state tautomerization of 7-azaindole complexed with methanol in nonpolar solvents have been conducted using variational transition state theory, highlighting the importance of the tunneling effect in reproducing experimental kinetic isotope effects. nih.gov
While direct AM1 calculations on this compound are not detailed, the extensive theoretical work on the 7-azaindole scaffold strongly suggests that the 1H-tautomer is the predominant species under normal conditions, with the tautomeric equilibrium being significantly influenced by the electronic state and the molecular environment.
Electronic Property Assessments
The electronic properties of 5-fluoro-1H-pyrrolo[2,3-b]pyridine are a key determinant of its chemical reactivity and potential applications. The introduction of a fluorine atom at the 5-position significantly influences the electron distribution within the aromatic system.
Computational studies on indole (B1671886) and various azaindoles, including 7-azaindole, have been performed using density functional theory (DFT) to calculate their electron spectra, such as UV absorption, valence ionization, and core ionization spectra. mdpi.com These theoretical predictions provide valuable data for understanding the electronic transitions and energy levels of the molecule. The unique electronic properties of the 7-azaindole scaffold are leveraged in various applications, including the development of materials for organic light-emitting diodes (OLEDs). capes.gov.br
DFT calculations at the B3LYP level with a 6-311G(d,p) basis set have been used to study the chemical properties of 7-azaindole derivatives, including the chemical potential (μ), chemical hardness (η), and electrophilicity index (ω). rsc.org These parameters are crucial for predicting the reactivity and interaction of the molecule with other chemical species.
The table below summarizes some of the calculated electronic properties for 7-azaindole derivatives from a representative study.
| Property | Description |
| Chemical Potential (μ) | A measure of the escaping tendency of an electron from a stable system. |
| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. |
| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |
This table is illustrative of the types of electronic properties assessed for 7-azaindole derivatives through computational methods.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior and conformational landscape of molecules like this compound and its derivatives, particularly in the context of their interactions with biological macromolecules.
Several studies have employed MD simulations to investigate the binding of 7-azaindole derivatives to various protein targets. For instance, MD simulations have been used to analyze the interactions of 7-azaindole derivatives with the SARS-CoV-2 spike protein-hACE2 interface. nih.gov These simulations, often run for durations like 100 ns, help in understanding the stability of ligand-protein complexes and the key interactions, such as hydrogen bonds and pi-pi stacking, that contribute to binding affinity. nih.gov One study designed and synthesized a series of 7-azaindole derivatives, starting from 5-bromo-7-azaindole (B68098), and used MD simulations to explore their binding modes. nih.gov
In the context of kinase inhibition, MD simulations are crucial for understanding how inhibitors, including those based on the 7-azaindole scaffold, interact with the kinase active site. nih.gov These simulations can reveal the conformational changes in both the ligand and the protein upon binding and can help in rationalizing the structure-activity relationships of a series of inhibitors.
The following table presents typical parameters analyzed in MD simulations of ligand-protein complexes.
| Parameter | Description |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein or ligand structures, indicating stability. |
| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of each amino acid residue or ligand atom around its average position, highlighting flexible regions. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. |
| Binding Free Energy Calculation (e.g., MM/PBSA) | Estimates the free energy of binding of a ligand to a protein. |
This table illustrates common analyses performed during molecular dynamics simulations to characterize ligand-protein interactions.
In Silico Screening and Virtual Ligand Library Design
The this compound scaffold is a valuable starting point for the design of virtual ligand libraries and for in silico screening campaigns aimed at discovering novel bioactive molecules.
The 7-azaindole framework is recognized as a "privileged structure" in medicinal chemistry, meaning it is a scaffold that is capable of binding to multiple biological targets. nih.gov This makes it an attractive core for the design of compound libraries. For instance, a library of 7-azaindole derivatives was designed and synthesized as potential Cdc7 inhibitors, starting from 5-fluoro-7-azaindole. nih.gov
Virtual screening approaches, such as molecular docking, are often used to screen large libraries of compounds against a specific biological target. ijper.orgnih.gov In these studies, the 7-azaindole scaffold serves as a key pharmacophore that can form crucial interactions with the target protein, such as the hinge region of kinases. nih.gov The design of these libraries can be guided by the known binding modes of existing inhibitors and by computational analysis of the target's binding site. nih.gov The process of creating do-it-yourself (DIY) virtual chemical libraries allows research groups to explore novel chemical space based on robust reaction chemistries and low-cost building blocks. nih.gov
The general workflow for virtual ligand library design and screening is outlined below:
| Step | Description |
| 1. Scaffold Selection | Choosing a core structure, such as 5-fluoro-7-azaindole, known to have favorable properties. |
| 2. Building Block Enumeration | Selecting a diverse set of commercially available or synthetically accessible building blocks to attach to the scaffold. |
| 3. Virtual Library Generation | Computationally combining the scaffold and building blocks to generate a large library of virtual compounds. |
| 4. In Silico Screening | Using methods like molecular docking or pharmacophore modeling to screen the virtual library against a biological target. |
| 5. Hit Selection and Synthesis | Selecting the most promising virtual hits for chemical synthesis and subsequent biological evaluation. |
This table outlines the typical steps involved in the design and screening of a virtual ligand library.
WaterMap Analysis for Binding Site Characterization
WaterMap is a computational tool used to calculate the positions and thermodynamic properties (enthalpy and entropy) of water molecules in a protein's binding site. schrodinger.com This analysis provides valuable insights for ligand design by identifying regions where displacing water molecules would be energetically favorable or unfavorable.
While specific WaterMap analyses for this compound are not explicitly detailed in the available literature, the methodology is highly relevant for characterizing the binding sites of its derivatives, particularly in the context of kinase inhibition. Unstable, high-energy water molecules in a binding pocket represent opportunities for ligand design, as their displacement by a part of the ligand can lead to a significant gain in binding affinity. schrodinger.com Conversely, stable, low-energy water molecules that form strong hydrogen bond networks should ideally be preserved or mimicked by the ligand.
A typical WaterMap analysis provides the following information:
| Parameter | Description |
| Hydration Sites | The calculated positions of water molecules in the binding site. |
| ΔG | The free energy of each water molecule, indicating its stability. Unfavorable (positive ΔG) waters are prime targets for displacement. |
| ΔH | The enthalpy of each water molecule, reflecting the strength of its hydrogen bonds with the protein and other waters. |
| TΔS | The entropy of each water molecule, related to its translational and rotational freedom. |
This table describes the key outputs of a WaterMap analysis, which are used to guide ligand design and optimization.
The application of WaterMap, often in conjunction with other computational methods like FEP+ (Free Energy Perturbation), can guide the optimization of lead compounds by suggesting modifications that favorably interact with the solvation patterns of the binding site. schrodinger.com
Molecular Biological Activities and Mechanistic Investigations
Kinase Inhibition Profiles
Janus Kinase (JAK) Family Inhibition (JAK1, JAK3)
Modulation of Inflammatory and Immune Mediators
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent modulators of inflammatory and immune responses. nih.govjst.go.jp These compounds often exert their effects by targeting Janus kinases (JAKs), which are critical enzymes in the signaling pathways of numerous cytokines and growth factors that regulate inflammation and immunity. nih.govjst.go.jp For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as novel immunomodulators that specifically target JAK3, an enzyme crucial for immune cell development and function. nih.govjst.go.jp
Further studies have shown that 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives can inhibit the release of tumor necrosis factor-alpha (TNF-α) from macrophages that have been stimulated by pro-inflammatory agents like lipopolysaccharide. nih.gov Additionally, certain substituted pyrrolo[2,3-b]pyridine derivatives have demonstrated anti-inflammatory activity, with molecular docking studies suggesting they bind to the active site of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. mdpi.com
Inhibition of Interleukin-2-Stimulated T Cell Proliferation
The immunomodulatory effects of 1H-pyrrolo[2,3-b]pyridine derivatives extend to the inhibition of T cell proliferation, a key event in the adaptive immune response. Specifically, the compound designated as 14c, a 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative, has been shown to have a potent inhibitory effect on the proliferation of T cells stimulated by Interleukin-2 (IL-2). nih.govjst.go.jp This inhibition is a direct consequence of the compound's ability to block JAK3 activity, which is essential for signal transduction from the IL-2 receptor. nih.govjst.go.jp The introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring were critical for the significant increase in JAK3 inhibitory activity observed with compound 14c. nih.gov
Mesenchymal-Epithelial Transition (Met) Kinase Inhibition
The Mesenchymal-Epithelial Transition (Met) factor, a receptor tyrosine kinase also known as hepatocyte growth factor receptor (HGFR), is a validated target in cancer therapy. Aberrant c-Met signaling is implicated in tumor growth, invasion, and metastasis. Several derivatives of pyrrolo[2,3-b]pyridine and the related pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of c-Met kinase.
A series of novel pyrrolo[2,3-b]pyridine derivatives incorporating a 1,2,3-triazole moiety were synthesized and evaluated for their c-Met kinase inhibitory activity. researchgate.net The most promising compound from this series, analog 34 , exhibited a half-maximal inhibitory concentration (IC50) of 1.68 nM against c-Met. researchgate.net Structure-activity relationship studies highlighted that the presence of electron-withdrawing groups was beneficial for the inhibitory activity. researchgate.net
Similarly, pyrazolo[3,4-b]pyridine derivatives have shown significant c-Met inhibitory potential. nih.govrsc.org For example, compounds 5a and 5b from one study demonstrated potent inhibition of c-Met with IC50 values of 4.27 nM and 7.95 nM, respectively. nih.govrsc.org These findings underscore the potential of the pyrrolo[2,3-b]pyridine and related scaffolds in the development of targeted anticancer agents.
| Compound | Scaffold | IC50 (nM) | Reference |
|---|---|---|---|
| Analog 34 | Pyrrolo[2,3-b]pyridine | 1.68 | researchgate.net |
| Compound 5a | Pyrazolo[3,4-b]pyridine | 4.27 | nih.govrsc.org |
| Compound 5b | Pyrazolo[3,4-b]pyridine | 7.95 | nih.govrsc.org |
Serum Glucocorticoid Regulated Kinase 1 (SGK-1) Inhibition
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that plays a role in cell proliferation and survival, making it a target for cancer therapy. koreascience.kr A study focused on the synthesis and evaluation of novel pyrrolo[2,3-b]pyridine derivatives for their inhibitory activity against SGK1. koreascience.kr This research investigated the structure-activity relationships of these compounds to identify key structural features that influence their biological activity. koreascience.kr While specific IC50 values for a fluoro-substituted parent compound were not detailed, the study established the potential of the pyrrolo[2,3-b]pyridine scaffold for developing SGK1 inhibitors. koreascience.kr
Colony Stimulating Factor 1 Receptor (CSF1R) Inhibition
Colony-stimulating factor 1 receptor (CSF1R) is a receptor tyrosine kinase that is crucial for the proliferation, differentiation, and survival of macrophages. Its inhibition is a therapeutic strategy for various inflammatory diseases and cancers. The FDA-approved drug Pexidartinib, which contains a pyrrolo[2,3-b]pyridine core, is a known CSF1R inhibitor. mdpi.com
Research into related scaffolds has also yielded potent inhibitors. For instance, a series of pyrrolo[3,2-c]pyridine derivatives were tested for their inhibitory effect against FMS kinase (CSF1R). nih.gov Compound 1r from this series was found to be a potent FMS kinase inhibitor with an IC50 of 30 nM. nih.gov Another study on pyrrolo[2,3-d]pyrimidine derivatives, a bioisostere of pyrrolo[2,3-b]pyridine, identified compound 12b as a highly potent CSF1R inhibitor with low-nanomolar enzymatic activity. nih.govmdpi.com
| Compound | Scaffold | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 1r | Pyrrolo[3,2-c]pyridine | 30 | nih.gov |
| Compound 12b | Pyrrolo[2,3-d]pyrimidine | Low-nanomolar | nih.govmdpi.com |
Adaptor Associated Kinase 1 (AAK1) Inhibition
Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase involved in clathrin-mediated endocytosis, a process hijacked by some viruses to enter host cells. This makes AAK1 a promising target for the development of broad-spectrum antiviral agents. A screening campaign identified a pyrrolo[2,3-b]pyridine derivative (compound 1 ) as a potent AAK1 inhibitor with a dissociation constant (KD) of 53 nM. nih.gov Subsequent optimization efforts led to the discovery of a novel series of 3-heteroaryl-pyrrolo[2,3-b]pyridines with IC50 values in the low nanomolar range for AAK1 inhibition. nih.gov
| Compound | Inhibitory Measurement | Value (nM) | Reference |
|---|---|---|---|
| Compound 1 | KD | 53 | nih.gov |
| 3-Heteroaryl-pyrrolo[2,3-b]pyridines | IC50 | Low-nanomolar | nih.gov |
Glycogen Synthase Kinase-3 (GSK-3) Inhibition (for pyrazolopyridine derivatives)
Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase implicated in a wide range of cellular processes, and its dysregulation is associated with diseases such as Alzheimer's, diabetes, and cancer. researchgate.net Pyrazolopyridine derivatives have emerged as a significant class of GSK-3 inhibitors.
One study reported a series of 6-aryl-pyrazolo[3,4-b]pyridines as GSK-3 inhibitors, with the most potent compound exhibiting an IC50 value of 0.001 µM. researchgate.net Further development led to a 6-heteroaryl-pyrazolo[3,4-b]pyridine with an even lower IC50 of 0.0008 µM. researchgate.net Another series of 1H-Pyrazolo[3,4-b]pyridines were also described as potent inhibitors of human GSK-3α, with compound 24 showing an IC50 of 0.8 nM. researchgate.net More recently, novel pyrrolo[2,3-b]pyridine derivatives have been identified as potent GSK-3β inhibitors, with compounds 41 , 46 , and 54 displaying IC50 values of 0.22, 0.26, and 0.24 nM, respectively. nih.gov A compound designated as S01 also showed potent GSK-3β inhibition with an IC50 of 0.35 nM. nih.gov
| Compound | Scaffold | Target | IC50 (nM) | Reference |
|---|---|---|---|---|
| 6-Aryl-pyrazolo[3,4-b]pyridine derivative | Pyrazolo[3,4-b]pyridine | GSK-3 | 1 | researchgate.net |
| 6-Heteroaryl-pyrazolo[3,4-b]pyridine derivative | Pyrazolo[3,4-b]pyridine | GSK-3 | 0.8 | researchgate.net |
| Compound 24 | 1H-Pyrazolo[3,4-b]pyridine | GSK-3α | 0.8 | researchgate.net |
| Compound 41 | Pyrrolo[2,3-b]pyridine | GSK-3β | 0.22 | nih.gov |
| Compound 46 | Pyrrolo[2,3-b]pyridine | GSK-3β | 0.26 | nih.gov |
| Compound 54 | Pyrrolo[2,3-b]pyridine | GSK-3β | 0.24 | nih.gov |
| S01 | Pyrrolo[2,3-b]pyridine | GSK-3β | 0.35 | nih.gov |
Proto-Oncogene Tyrosine-Protein Kinase (Src) Inhibition (for thienopyridine analogs)
Thienopyridines, which are structural analogs of the pyrrolo[2,3-b]pyridine core, have been identified as inhibitors of the Src-family of tyrosine kinases. One study focused on designing thienopyridines to selectively inhibit Lymphocyte-Specific Protein Tyrosine Kinase (Lck), a member of the Src family. nih.gov These compounds were specifically engineered to interact with unique residues in the extended hinge region of Lck. nih.gov
In addition to Src, other thieno[2,3-b]pyridine (B153569) derivatives have been developed as potent inhibitors of the Recepteur d'origine nantais (RON) tyrosine kinase, which is a structural and functional homolog of c-Met. nih.gov Optimization of a thieno[2,3-b]pyridine lead compound resulted in derivatives with significant inhibitory activity against oncogenic RON splice variants. nih.gov
Antiviral Activities
The pyrrolo[2,3-b]pyridine scaffold is a component of various compounds explored for their antiviral potential. vwr.com
The PB2 subunit of the influenza virus RNA-dependent RNA polymerase is a critical component for viral transcription and has been identified as a key target for anti-influenza therapeutics. sigmaaldrich.com Derivatives of 5-fluoro-1H-pyrrolo[2,3-b]pyridine have been discovered as potent inhibitors of this PB2 subunit. A series of compounds incorporating the 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one skeleton were synthesized and evaluated. One of the most potent compounds from this series, compound 12b , demonstrated strong binding affinity and effective antiviral activity against the influenza A virus. nih.gov
| Parameter | Value (μM) | Assay Method |
|---|---|---|
| KD (Binding Affinity) | 0.11 | Surface Plasmon Resonance (SPR) |
| KD (Binding Affinity) | 0.19 | Isothermal Titration Calorimetry (ITC) |
| EC50 (Antiviral Activity) | 1.025 | Antiviral Assay |
| CC50 (Cellular Cytotoxicity) | >100 | Cytotoxicity Assay |
The broader class of heterocyclic compounds containing pyridine (B92270) and fused pyrrole (B145914) rings has been a rich source for the discovery of antiviral agents. vwr.comnih.gov Numb-associated kinases, which are involved in the lifecycle of several viruses like Hepatitis C and Dengue, have been targeted by inhibitors, including those with a pyrrolo[2,3-b]pyridine scaffold. uni.lu This highlights the general potential of this chemical class in the development of new antiviral therapies. uni.lu
Antiproliferative Activities in Cellular Models
Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown significant antiproliferative activities across various cancer cell lines. Abnormal activation of signaling pathways involving protein kinases is a hallmark of many cancers, making kinase inhibitors a key strategy in cancer therapy. The 1H-pyrrolo[2,3-b]pyridine scaffold serves as a core motif in the design of such inhibitors. nih.gov
The antiproliferative effects of pyrrolo[2,3-b]pyridine derivatives have been demonstrated in several human cancer cell lines. In one study, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were evaluated for their ability to inhibit Fibroblast Growth Factor Receptor (FGFR), a target in cancer therapy. These compounds were tested against breast cancer cell lines, including the triple-negative MDA-MB-231 line. nih.gov Another study on the related halogenated pyrrolo[3,2-d]pyrimidine scaffold also showed antiproliferative activity against HeLa and MDA-MB-231 cells. sigmaaldrich.com
| Compound Class | Cell Line | Reported Activity | Reference |
|---|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine derivatives | MDA-MB-231 | Screened at 10 μM | nih.gov |
| Halogenated pyrrolo[3,2-d]pyrimidines (Compound 1) | HeLa | IC50 = 2.1 μM | sigmaaldrich.com |
| Halogenated pyrrolo[3,2-d]pyrimidines (Compound 2) | HeLa | IC50 = 0.5 μM | sigmaaldrich.com |
| Halogenated pyrrolo[3,2-d]pyrimidines (Compound 1) | MDA-MB-231 | IC50 = 3.6 μM | sigmaaldrich.com |
| Halogenated pyrrolo[3,2-d]pyrimidines (Compound 2) | MDA-MB-231 | IC50 = 0.7 μM | sigmaaldrich.com |
Inducing apoptosis, or programmed cell death, is a primary mechanism for many anticancer agents. Research has shown that compounds based on the pyrrolo[2,3-b]pyridine structure can trigger this process in cancer cells. For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives designed as FGFR inhibitors were found to induce apoptosis in breast cancer cells. nih.gov Specifically, compound 4h from this series not only inhibited proliferation but also promoted apoptosis in 4T1 breast cancer cells. nih.gov
Furthermore, studies on related pyrrolopyrimidine structures confirm this pro-apoptotic potential. A halogenated pyrrolo[3,2-d]pyrimidine derivative was shown to robustly induce apoptosis in MDA-MB-231 breast cancer cells, which was associated with a G2/M cell cycle arrest. sigmaaldrich.com Another class of compounds known as meriolins, which are based on the pyrrolo[2,3-b]pyridine scaffold, have also been identified as potent pro-apoptotic agents in cell cultures.
Inhibition of Cancer Cell Migration and Invasion
The metastatic spread of cancer, which involves the migration and invasion of tumor cells, is a primary cause of mortality. Certain derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of these processes.
Research into a series of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of the fibroblast growth factor receptor (FGFR) has yielded promising results. rsc.orgnih.gov Abnormal activation of the FGFR signaling pathway is crucial in the development and progression of various tumors, influencing cell proliferation and migration. rsc.orgnih.gov Within a synthesized series, one derivative, compound 4h , was found to significantly inhibit the migration and invasion of 4T1 breast cancer cells. rsc.org This activity is linked to its potent inhibition of FGFR enzymes, which are key regulators of cell motility. rsc.orgnih.gov
In a separate study, a different class of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives was evaluated for activity against maternal embryonic leucine (B10760876) zipper kinase (MELK). The optimized compound from this series, 16h , was also found to potently suppress the migration of A549 lung cancer cells. nih.gov While initially targeting MELK, researchers noted that the observed anti-migration effects might occur through an off-target mechanism, highlighting the compound's potential as a lead for discovering new anticancer agents. nih.gov
Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives on Kinases and Cancer Cells
| Compound | Target/Cell Line | Activity Type | IC₅₀ Value | Reference |
|---|---|---|---|---|
| 4h | FGFR1 | Enzyme Inhibition | 7 nM | rsc.orgnih.gov |
| 4h | FGFR2 | Enzyme Inhibition | 9 nM | rsc.orgnih.gov |
| 4h | FGFR3 | Enzyme Inhibition | 25 nM | rsc.orgnih.gov |
| 16h | MELK | Enzyme Inhibition | 32 nM | nih.gov |
| 16h | A549 (Lung Cancer) | Anti-proliferative | 0.109 µM | nih.gov |
| 16h | MDA-MB-231 (Breast Cancer) | Anti-proliferative | 0.245 µM | nih.gov |
| 16h | MCF-7 (Breast Cancer) | Anti-proliferative | 0.143 µM | nih.gov |
Interaction with DNA (e.g., Calf Thymus DNA Intercalation)
One of the established mechanisms by which certain cytotoxic agents exert their effect is through direct interaction with DNA, disrupting replication and transcription processes. Studies have demonstrated that some pyrrolo[2,3-b]pyridine analogues can function as DNA intercalating agents. nih.gov
In an investigation of thirty-two novel pyrrolo[2,3-b]pyridine analogues, several compounds showed significant growth-inhibitory action against lung, cervical, and breast cancer cell lines. nih.gov Further mechanistic studies on one of the active compounds, 5d , revealed that it could efficiently intercalate into calf thymus DNA (CT-DNA). nih.gov This interaction forms a stable compound-DNA complex, which is believed to block DNA replication and thus contribute to the compound's antiproliferative activity. nih.gov Another study focusing on pyrrolo[2,3-b]pyridine analogues incorporating a 1,2,3-triazole moiety also identified a derivative, 9c , that exhibited the ability to intercalate into CT-DNA, linking this mechanism to its potent activity against A549 lung cancer cells. researchgate.net
Other Enzymatic Activities
Based on the conducted research, no information is currently available regarding the antiurease activity of 5-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine or other derivatives of the pyrrolo[2,3-b]pyridine scaffold.
Phosphodiesterases (PDEs) are a family of enzymes that regulate crucial cell signaling pathways, and their inhibition is a therapeutic strategy for various diseases. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives has been identified as potent and selective inhibitors of Phosphodiesterase 4B (PDE4B). nih.govacs.org
In a structure-activity relationship (SAR) study, these derivatives demonstrated moderate to good inhibition against PDE4B, with IC₅₀ values ranging from 0.11 to 1.1 μM. nih.govacs.org The compound 11h emerged as a particularly promising lead, showing a preference for PDE4B inhibition and the ability to significantly inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages. nih.govnih.gov
Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives Against PDE4B
| Compound | PDE4B IC₅₀ (µM) | Reference |
|---|---|---|
| 11a | 0.11 | nih.govacs.org |
| 11h | 0.14 | nih.govacs.orgnih.gov |
| 11m | 0.13 | nih.govacs.org |
| 11o | 0.29 | nih.govacs.org |
Based on the conducted research, no information is currently available regarding the β-glucuronidase activity of this compound or other derivatives of the pyrrolo[2,3-b]pyridine scaffold.
Antileishmanial Activity (Mechanistic Aspects)
Leishmaniasis is a parasitic disease for which new therapeutics are needed. While research into related heterocyclic scaffolds has shown some promise, specific mechanistic studies on the antileishmanial activity of the 1H-pyrrolo[2,3-b]pyridine scaffold were not found in the conducted searches. For instance, studies on the isomeric pyrrolo[3,2-c]pyridine scaffold suggest that derivatives may exert their effect by inhibiting the leishmanial nucleoside diphosphate (B83284) kinase (NDK). scitechjournals.com However, direct evidence for this or other mechanisms for the 1H-pyrrolo[2,3-b]pyridine class is not available.
Structure Activity Relationship Sar Studies
Influence of Fluorine Substitution on Biological Activity
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and potency. In the context of the 7-azaindole (B17877) scaffold, fluorine substitution can block sites susceptible to metabolic oxidation. For example, 5-fluoro-7-azaindole has been utilized as a key starting material in the synthesis of orally active inhibitors for Cell Division Cycle 7 (Cdc7) kinase, a target in oncology. The synthesis begins with the acylation of 5-fluoro-7-azaindole at the C-3 position, which is then converted into a library of derivatives. This demonstrates the utility of the 5-fluoro substituent in creating a stable and potent core for further chemical exploration. The introduction of a fluorine atom can also lead to potent cytotoxicity against cancer cell lines.
Effects of Substituents at the Pyrrole (B145914) Moiety (e.g., 3-Position)
The C-3 position of the pyrrole ring is a critical hotspot for modification, and the nature of the substituent at this position profoundly impacts biological activity.
SAR studies have shown that aromaticity at the 3-position is often essential for potent activity in certain therapeutic areas. In the development of antitrypanosomal agents, aliphatic groups at the C-3 position resulted in a loss of sub-micromolar activity, indicating that an aromatic substituent is crucial. evitachem.com The substitution with various aryl and heteroaryl moieties has been a successful strategy. For instance, in the pursuit of Trk kinase inhibitors, varying the functional groups at the 3- and 5-positions of a 7-azaindole scaffold led to the identification of potent inhibitors with desirable cellular activity. The introduction of a rigid "hinge" carbonyl group at the 3-position, connecting to an aromatic group, has been shown to enable strong binding to protein sub-pockets.
| Compound | C-3 Substituent | Potency (pEC50) | Reference |
|---|---|---|---|
| NEU-1207 | 4-cyanophenyl | 7.0 | evitachem.com |
| 13p | 4-carbamoylphenyl | <6.0 | evitachem.com |
| 13q | 4-carboxyphenyl | <6.0 | evitachem.com |
| 13r | 4-aminophenyl | 7.0 | evitachem.com |
| 13t | 4-nitrophenyl | 7.6 | evitachem.com |
| 13x | 3-pyridyl | 6.5 | evitachem.com |
| 13y | 4-pyridyl | 6.6 | evitachem.com |
Specific functional groups at the C-3 position are pivotal for fine-tuning interactions with biological targets. The introduction of an aryl carboxamide group is noted as a generally successful substitution strategy for developing anticancer agents. In a series of antitrypanosomal compounds, replacing a nitrile group with an amide (carbamoyl) led to a decrease in potency, suggesting that the electronic and hydrogen-bonding properties of the terminal group are highly specific to the target. evitachem.com In another example, a library of Cdc7 inhibitors was generated from a C-3 hydrazide derivative of 5-fluoro-7-azaindole, which was reacted with 1,1'-carbonyldiimidazole (B1668759) and subsequently with various primary amines, highlighting the utility of carbamoyl-type linkers in generating diversity.
While various pyridyl substitutions at the C-3 position have been explored, specific structure-activity relationship data for a 3-ethynylpyridine (B57287) substituent on the 7-azaindole core is not widely available in public-domain research literature. However, studies on related analogs, such as those with 3-pyridyl and 4-pyridyl groups, showed moderate anti-trypanosomal activity. evitachem.com
Effects of Substituents at the Pyridine (B92270) Moiety (e.g., 5-Position)
Along with the C-3 position, the C-5 position on the pyridine ring is a key site for derivatization to modulate biological activity. Disubstitution at the 3- and 5-positions is a common strategy, and removing a substituent from either position can render a compound inactive, demonstrating the cooperative effect of these modifications. evitachem.com
Electron-withdrawing groups on the pyridine ring can significantly alter the electronic character of the scaffold, influencing target binding and physicochemical properties. The trifluoromethyl (CF3) group is a potent electron-withdrawing substituent used in drug design. While specific SAR studies detailing the biological activity of 5-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine are limited in publicly accessible literature, the chemical intermediate itself is known. In related structures, the inclusion of trifluoromethyl groups has been observed to decrease the stability of the resulting complexes in aqueous solutions, a factor that can influence pharmacokinetics. The general strategy of placing electron-withdrawing groups, such as a nitro group, at the C-5 position is a known approach to access new functionalized 7-azaindole moieties for further chemical synthesis.
The substitution of a methoxy (B1213986) group at the C-5 position has been shown to be a valuable modification in medicinal chemistry. 5-Methoxy-7-azaindole is a versatile research chemical and drug intermediate, and the methoxy group is noted to enhance solubility and reactivity. In the development of kinase inhibitors, the nature of the substituent at this position can determine target selectivity. For one series of DYRK1A inhibitors, the presence of a methoxy group was favorable for activity, whereas the corresponding hydroxyl derivatives were found to be more active as c-Raf inhibitors. This highlights the subtle but critical role of the 5-methoxy group in directing the compound's selectivity profile.
N-Substitution Effects on Biological Activity and Binding Mode
The nitrogen atom of the pyrrolidine (B122466) ring in the 7-azaindoline scaffold is a critical point for chemical modification, and substitutions at this N-1 position significantly influence biological activity and binding interactions with target proteins. nih.gov Research into various classes of inhibitors has shown that the nature of the N-substituent can dictate potency, selectivity, and pharmacokinetic properties. nih.gov
In the development of selective agonists for M1 and M4 muscarinic acetylcholine (B1216132) receptors (mAChRs), optimization of N-substituents on the 7-azaindoline core was a key strategy. nih.gov Starting from a lead compound, researchers explored various substitutions to enhance agonistic activity and selectivity. The hybridization of an initial compound with a high-throughput screening hit led to the identification of a potent derivative, which demonstrated the importance of the N-substituent in achieving the desired pharmacological profile. nih.gov This optimization process ultimately produced a compound with highly selective M1 and M4 mAChRs agonistic activity. nih.gov
Similarly, in the context of kinase inhibitors, the N-1 position is frequently modified. researchgate.net For anaplastic lymphoma kinase (ALK) inhibitors based on the 7-azaindole scaffold, the N-substituent is often directed toward the solvent-exposed region in the ATP binding pocket. researchgate.net For example, the N-methyl pyrazole (B372694) moiety of one potent inhibitor occupies this solvent-exposed area, indicating that this position can be modified to fine-tune properties like solubility without disrupting the core binding interactions with the kinase hinge region. researchgate.net
Studies on 7-azaindole derivatives as anticancer agents have identified the N-1 position as one of the most active sites for modification, alongside positions 3 and 5. nih.gov The successful types of substitutions often include alkyl and aryl carboxamide groups or other heterocyclic rings, which can lead to novel molecules with significant efficacy. nih.gov
The table below illustrates the impact of N-substitution on the biological activity of 7-azaindoline derivatives targeting mAChRs.
Table 1: Effect of N-Substitution on 7-Azaindoline Derivatives as mAChR Agonists
| Compound ID | N-Substituent | M1 Agonistic Activity (EC50, nM) | M4 Agonistic Activity (EC50, nM) |
|---|---|---|---|
| Compound A | Unspecified initial hit | Moderate | Moderate |
| Compound B | Optimized substituent | High | High |
| Compound 1 | Final optimized group | Highly Selective | Highly Selective |
Data synthesized from descriptive findings in literature. nih.gov
Conformational Flexibility and Ring Saturation Effects
The saturation of the pyrrole ring in 7-azaindole to form 7-azaindoline introduces significant conformational flexibility, which can be strategically exploited in drug design. This structural change from a planar aromatic system to a non-planar, saturated ring alters the geometry and vectoral projection of substituents, impacting how a molecule fits into a target's binding site.
The 7-azaindole scaffold is planar and rigid, presenting substituents in a fixed orientation. This rigidity is often beneficial for establishing specific interactions, such as the hydrogen bonds that 7-azaindole derivatives form with the hinge region of kinases. researchgate.net The pyrrole NH can act as a hydrogen bond donor, while the pyridine nitrogen serves as an acceptor, making the scaffold a potent pharmacophore for kinase inhibition. pharmablock.com
In contrast, the 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (7-azaindoline) core possesses a saturated five-membered ring that is puckered. This puckering allows the substituents attached to the ring, particularly at the N-1 position, to adopt various spatial arrangements. This flexibility can be advantageous, allowing the molecule to adopt an optimal conformation to maximize binding affinity with a protein target. However, this flexibility can also come at an entropic cost upon binding.
Limiting the free rotation of certain groups through cyclization or saturation is a known strategy to enhance binding affinity. ijper.org For instance, in the development of PARP-1 inhibitors, constraining the rotation of a carboxamide group by incorporating it into a bicyclic system, such as the 7-azaindole moiety, has been shown to significantly increase inhibitory activity. ijper.org The transition from an unsaturated to a saturated ring system represents a key structural decision that balances pre-organization energy, conformational flexibility, and the potential for improved interactions within a binding pocket.
Comparative SAR with Related Heterocyclic Scaffolds
The 5-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine scaffold is a member of the broader azaindole family, which are recognized as important bioisosteres of indoles and purines. researchgate.netpharmablock.com Comparing the structure-activity relationships of these different heterocyclic cores reveals key insights into the role of the nitrogen atom placement and core scaffold in modulating pharmacological and physicochemical properties.
Azaindole vs. Indole (B1671886): Replacing an indole core with an azaindole is a common medicinal chemistry strategy to modulate properties such as lipophilicity, pKa, solubility, and target binding. researchgate.net The additional nitrogen atom in the six-membered ring can serve as a hydrogen bond acceptor, which may lead to higher binding affinity and potency. pharmablock.com In a comparative study, 4-azaindole (B1209526) and 7-azaindole derivatives showed better efficacy than the parent indole compound, while the 5- and 6-azaindole (B1212597) isomers had reduced efficacy. pharmablock.com Crucially, all four azaindole isomers demonstrated significantly enhanced aqueous solubility (over 25-fold) and improved metabolic stability compared to the indole prototype. pharmablock.com The 7-azaindole scaffold is particularly prevalent in kinase inhibitors, partly due to its structural similarity to the adenine (B156593) fragment of ATP, allowing it to form critical hydrogen bonds with the kinase hinge region. researchgate.netpharmablock.com
Pyrrolo[2,3-b]pyridine vs. Other Pyrrolopyridines: The position of the nitrogen atom within the pyridine ring distinguishes the four isomers of azaindole (4-, 5-, 6-, and 7-azaindole). researchgate.net The 7-azaindole (pyrrolo[2,3-b]pyridine) isomer is the most frequently utilized in drug discovery, especially for kinase inhibitors. pharmablock.comnih.gov Its specific arrangement of hydrogen bond donors (pyrrole N-H) and acceptors (pyridine N7) is particularly well-suited for binding to the ATP pocket of many kinases. researchgate.net Other isomers, like 6-azaindole (pyrrolo[2,3-c]pyridine), have also been developed as potent therapeutic agents, including glucocorticoid receptor agonists. nih.gov
Pyrrolo[2,3-b]pyridine vs. Pyrrolo[3,4-c]pyridine: While both are pyrrolopyridine isomers, the fusion pattern imparts distinct structural and electronic properties. Pyrrolo[3,4-c]pyridine derivatives have been investigated as SYK kinase inhibitors, where a 7-fluoro substitution was found to have a significant positive effect on activity. nih.gov This highlights that substitutions on the pyridine ring can have profound effects across different pyrrolopyridine scaffolds.
The table below summarizes a comparison between an indole scaffold and its corresponding azaindole bioisosteres.
Table 2: Comparative Properties of Indole vs. Azaindole Scaffolds
| Scaffold | Relative Efficacy | Aqueous Solubility (µg/mL) | Metabolic Stability (HLM t1/2, min) |
|---|---|---|---|
| Indole (Parent) | Baseline | Low | Low |
| 4-Azaindole | Better than Indole | >25x higher | >38.5 |
| 5-Azaindole | Reduced vs. Indole | >25x higher | >38.5 |
| 6-Azaindole | Reduced vs. Indole | >25x higher | >38.5 |
| 7-Azaindole | Better than Indole | >25x higher | >100 |
Data synthesized from findings reported in PharmaBlock literature. pharmablock.com
Computational SAR Analysis and Predictive Modeling
Computational methods, including three-dimensional quantitative structure-activity relationship (3D-QSAR) studies and molecular docking, are powerful tools for elucidating the SAR of this compound and related 7-azaindole derivatives. researchgate.net These approaches provide detailed insights into the structural requirements for biological activity and guide the design of new, more potent compounds. nih.gov
3D-QSAR Studies: 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been successfully applied to series of 7-azaindole derivatives. For a set of Trk A kinase inhibitors, CoMFA and CoMSIA models were developed that showed excellent statistical correlation and predictive power. researchgate.net The best models yielded high conventional determination coefficients (R² of 0.98) and leave-one-out cross-validation coefficients (Q² of 0.51 for CoMFA and 0.64 for CoMSIA). researchgate.net The predictive ability was confirmed with an external test set, achieving R²pred values of 0.74 and 0.80, respectively. researchgate.net
The contour maps generated from these models are particularly informative. They highlight specific regions around the scaffold where steric bulk, electrostatic charge, hydrophobicity, and hydrogen bonding capabilities should be modified to enhance activity. By combining these 3D-QSAR results with molecular docking, researchers can understand the structural basis for the observed SAR and rationally design novel inhibitors with improved potency. researchgate.net
Molecular Docking and Binding Mode Analysis: Molecular docking simulations are used to predict the binding orientation of ligands within the active site of a target protein. For 7-azaindole derivatives targeting kinases, docking studies consistently show the scaffold binding in the ATP pocket, forming key hydrogen bonds with the hinge region. researchgate.netnih.gov For instance, in FGFR1 inhibitors, the trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring was predicted to form a crucial hydrogen bond, a hypothesis that was later confirmed to be a key factor in improving compound activity. nih.gov
Docking studies on 7-azaindole based ALK inhibitors revealed that the pyrrole NH forms a hydrogen bond with the main chain carbonyl of Glu-1197, while the pyridine nitrogen interacts with the main chain amine of Met-1199. researchgate.net These computational predictions provide a structural rationale for the observed activity and guide further optimization. In some cases, crystallography reveals unexpected binding modes not predicted by initial modeling, emphasizing the need to integrate computational and experimental data. researchgate.net
Table 3: Statistical Results of a 3D-QSAR Study on 7-Azaindole Derivatives
| Model | Q² (Cross-validated R²) | R² (Non-cross-validated R²) | R²pred (External Validation) |
|---|---|---|---|
| CoMFA | 0.51 | 0.98 | 0.74 |
| CoMSIA | 0.64 | 0.98 | 0.80 |
Data from a study on Trk A inhibitors. researchgate.net
Advanced Research Applications and Future Directions
Utility as Key Pharmaceutical Intermediates and Scaffolds
5-fluoro-1H-pyrrolo[2,3-b]pyridine is a crucial pharmaceutical intermediate and a foundational scaffold for synthesizing more complex molecules with therapeutic potential. chembk.com Its structure is bioisosteric to natural purines and indoles, allowing it to interact with biological targets typically reserved for these native structures. pharmablock.comnih.gov The 7-azaindole (B17877) framework is particularly prominent in the design of kinase inhibitors, as the nitrogen atom in the pyridine (B92270) ring can form critical hydrogen bonds within the ATP binding site of kinases. mdpi.compharmablock.com
Researchers have developed numerous synthetic routes to create derivatives from this core structure. researchgate.net For instance, it serves as the starting material for orally active inhibitors of Cell division cycle 7 (Cdc7), a serine/threonine protein kinase. nih.govmdpi.com The synthesis involves an initial acylation at the C-3 position of the 5-fluoro-7-azaindole core, followed by several steps to build a library of potential inhibitors. nih.govmdpi.com Similarly, it is the precursor for synthesizing novel 7-azaindole and 7-azaindazole analogues investigated as potential antiviral agents against the influenza virus. nih.gov The versatility and commercial availability of the 5-fluoro-7-azaindole scaffold make it an indispensable tool in generating new therapeutic agents. nih.govchembk.com
Discovery of Novel Lead Compounds in Medicinal Chemistry
The 5-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold has been instrumental in the discovery of novel lead compounds across different therapeutic areas. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target.
One notable example is in the development of anti-influenza agents. Researchers identified a series of potent inhibitors of the influenza A virus PB2 protein by using a skeleton containing 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one. nih.gov The most potent of these, compound 12b , emerged as a promising lead compound for further drug development. nih.gov
| Compound | Binding Affinity (K D) | Antiviral Activity (EC₅₀) | Cellular Cytotoxicity (CC₅₀) |
| 12b | 0.11 μM (SPR), 0.19 μM (ITC) | 1.025 μM | >100 μM |
| Data sourced from reference nih.gov. SPR: Surface Plasmon Resonance; ITC: Isothermal Titration Calorimetry. |
In oncology, this scaffold was used to discover potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family, which are implicated in various cancers. nih.govrsc.org A structure-based design approach led to the identification of compound 4h , a low molecular weight molecule with high ligand efficiency, making it an attractive lead compound for subsequent optimization. nih.govrsc.org
| Compound | Target | Inhibitory Activity (IC₅₀) |
| 4h | FGFR1 | 7 nM |
| FGFR2 | 9 nM | |
| FGFR3 | 25 nM | |
| FGFR4 | 712 nM | |
| Data sourced from reference nih.gov. |
Furthermore, a library of small molecules built on the 7-azaindole core was screened for anti-HIV-1 activity. nih.gov This effort yielded ten initial hits with submicromolar potency, from which three were identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), highlighting the scaffold's potential for discovering unique antiviral agents. nih.gov
Rational Design of Targeted Inhibitors
The 5-fluoro-7-azaindole scaffold is a cornerstone in the rational design of targeted inhibitors. This approach involves designing molecules that specifically interact with a known biological target based on its three-dimensional structure. The physicochemical properties of the azaindole core make it particularly suitable for this strategy. nih.govmdpi.com
The development of Cdc7 kinase inhibitors exemplifies this approach. Starting with the 5-fluoro-7-azaindole core, a library of derivatives was created by adding different chemical groups to probe the enzyme's binding pocket and enhance inhibitory activity. nih.govmdpi.com Similarly, a rational, structure-based design was employed to develop potent FGFR inhibitors. nih.govrsc.org By analyzing the target's structure, researchers introduced a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring to form a hydrogen bond with the G485 residue of the receptor, which significantly improved the compound's activity. nih.gov
This strategy has also been used to develop multi-targeted kinase inhibitors (MTKIs). Researchers improved upon a series of dual ABL/SRC inhibitors based on a 7-azaindole core to create compounds that could inhibit a wider range of kinases involved in cancer progression and angiogenesis. nih.gov This rational design effort led to a lead candidate that demonstrated both antitumoral and antiangiogenic effects. nih.gov
Development of Structure-Aided Drug Discovery (SADD) Strategies
Structure-Aided Drug Discovery (SADD) encompasses techniques that rely on knowledge of the three-dimensional structure of biological targets to design new drugs. The 5-fluoro-7-azaindole scaffold has been successfully utilized within SADD frameworks, particularly in Fragment-Based Drug Discovery (FBDD). pharmablock.com FBDD involves screening small, low-complexity molecules ("fragments") that bind weakly to a target, and then growing or combining them into more potent lead compounds.
The 7-azaindole scaffold is considered a privileged fragment for FBDD campaigns targeting kinases. pharmablock.com A landmark example is the discovery of Vemurafenib, a BRAF inhibitor used in cancer therapy, which originated from an FBDD strategy centered on the 7-azaindole core. pharmablock.com
Molecular docking, a key computational tool in SADD, is frequently used to predict how a molecule will bind to a target. This technique was employed to screen 7-azaindole analogs against the colony-stimulating factor 1 receptor (CSF-1R), another important cancer target. researchgate.net The docking studies helped identify a compound with the strongest predicted interaction, which was then synthesized and confirmed to have anti-cancer activity in vitro. researchgate.net The structure-based design of FGFR inhibitors also heavily relied on analyzing the target's binding site to guide the chemical modifications of the 1H-pyrrolo[2,3-b]pyridine scaffold. nih.gov
Exploration in New Therapeutic Areas (excluding clinical applications)
The unique properties of the 5-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine scaffold have enabled its exploration in a diverse range of therapeutic areas beyond its initial applications. Research programs are actively investigating its potential for creating novel treatments for various diseases.
Antiviral Research : Beyond established uses, the scaffold is a foundation for developing new antiviral agents. It has been used to create potent inhibitors of the influenza A virus PB2 protein, a key component of the viral replication machinery. nih.gov Another area of active research is in HIV treatment, where a library screen of 7-azaindole derivatives identified novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov
Oncology : The scaffold is a central element in the development of kinase inhibitors for cancer therapy. nih.gov Research has demonstrated its utility in designing inhibitors for a multitude of oncogenic kinases, including:
Cdc7 : Essential for DNA replication, its inhibition is a potential cancer treatment strategy. nih.govmdpi.com
FGFR : Aberrant signaling from these receptors is linked to the progression of several tumor types. nih.govrsc.org
ABL/SRC : These are non-receptor tyrosine kinases involved in cell proliferation and survival. nih.gov
CSF-1R : A target for cancers where tumor-associated macrophages play a significant role. researchgate.net
The broad applicability of this scaffold in targeting different kinases and viral proteins underscores its importance in exploring and developing new therapeutic interventions for a wide spectrum of diseases. google.com
Q & A
Q. What are the common synthetic routes for introducing fluorine at the 5-position of pyrrolo[2,3-b]pyridine?
Fluorination at the 5-position can be achieved via electrophilic substitution or halogen exchange. For example, 3-fluoro-4-chloro-1H-pyrrolo[2,3-b]pyridine (35) was synthesized using Selectfluor® under anhydrous acetonitrile and ethanol at 70°C, yielding 29% after purification . Alternative methods include Sonogashira coupling to introduce alkynyl groups followed by fluorination .
Q. How do researchers characterize the regioselectivity of substituents in pyrrolo[2,3-b]pyridine derivatives?
Regioselectivity is confirmed through NMR and X-ray crystallography. For instance, 5-bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (20a) was characterized by distinct J-coupling values in its ^1H NMR spectrum (e.g., J = 2.2 Hz for HetH protons), confirming substitution at the 3- and 5-positions .
Q. What purification techniques are optimal for pyrrolo[2,3-b]pyridine intermediates?
Silica gel chromatography with gradient elution (e.g., 0–10% MeOH/DCM) is widely used. For example, 3-iodo-4-amino-N1-(2’-deoxy-β-D-ribofuranosyl)-pyrrolo[2,3-b]pyridine (32) was purified via column chromatography after NH3/MeOH deprotection, achieving 62% yield .
Advanced Research Questions
Q. How can structural modifications at the 3- and 5-positions enhance antitrypanosomal activity?
C4 and ribofuranose modifications significantly impact activity. In a study, 3-ethyl (16) and 3-cyclohexyl (26) derivatives showed enhanced in vitro activity against T. cruzi due to improved lipophilicity and target binding. Activity data (IC₅₀ values) were tabulated for analogs with varying substituents . Palladium-catalyzed cross-coupling (e.g., Suzuki reactions) enables systematic SAR exploration .
Q. What methodological challenges arise in fluorination of pyrrolo[2,3-b]pyridine, and how are they resolved?
Fluorination often suffers from low yields due to competing side reactions. For compound 35 , optimizing reaction stoichiometry (1.5 eq. Selectfluor®) and solvent polarity (acetonitrile/ethanol) minimized byproducts . Post-reaction purification via DCM/EA (1:1) column chromatography improved purity to >95% .
Q. How do contradictory data in biological assays for pyrrolo[2,3-b]pyridine derivatives arise, and how are they resolved?
Discrepancies in activity may stem from assay conditions (e.g., parasite strain variability) or compound stability. For instance, 3-iodo-4-amino derivatives showed divergent IC₅₀ values in different T. cruzi strains, necessitating orthogonal validation via LC-MS stability studies and dose-response curves .
Q. What strategies are used to optimize pyrrolo[2,3-b]pyridine nucleosides for in vivo efficacy?
Ribose protection (e.g., 2’-deoxy-β-D-ribofuranosyl) enhances metabolic stability. Compound 32 demonstrated 62% yield and 206–207°C melting point, indicating crystallinity suitable for formulation. Pharmacokinetic studies in mice revealed improved bioavailability compared to unprotected analogs .
Q. How are computational methods integrated into the design of pyrrolo[2,3-b]pyridine-based kinase inhibitors?
Docking studies with BTK or CDK8 active sites guide substituent placement. For example, pyrrolo[2,3-b]pyridine-based BTK inhibitors with IC₅₀ <10 nM were designed using scaffold-hopping strategies, validated by molecular dynamics simulations of hinge-region interactions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
